3-Bromo-1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol
説明
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特性
分子式 |
C8H9BrN4O |
|---|---|
分子量 |
257.09 g/mol |
IUPAC名 |
3-bromo-1-propan-2-yl-5H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C8H9BrN4O/c1-4(2)13-7-5(6(9)12-13)8(14)11-3-10-7/h3-4H,1-2H3,(H,10,11,14) |
InChIキー |
CCLZGSSQABDBCC-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1C2=C(C(=O)NC=N2)C(=N1)Br |
製品の起源 |
United States |
Synthesis Pathway of 3-Bromo-1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol: A Technical Guide
Executive Summary
The pyrazolo[3,4-d]pyrimidine scaffold is a privileged pharmacophore in medicinal chemistry, acting as a bioisostere of adenine[1]. Derivatives of this core are fundamental in the development of ATP-competitive kinase inhibitors (e.g., Src, Lck) and phosphodiesterase (PDE) inhibitors . This whitepaper details the robust, three-step synthesis of 3-Bromo-1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol (also known as 3-bromo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol), a highly versatile halogenated intermediate used for downstream cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig) in drug discovery[2].
Retrosynthetic Strategy & Mechanistic Rationale
To ensure high regioselectivity and overall yield, the retrosynthetic disconnection of the target molecule relies on the sequential construction of the pyrazole and pyrimidine rings, followed by late-stage functionalization.
-
Electrophilic Bromination: The bromine atom at the C-3 position is introduced last. The electron-rich nature of the pyrazole ring makes C-3 highly susceptible to electrophilic aromatic substitution.
-
Pyrimidine Annulation: The pyrimidin-4-ol ring is constructed via the condensation of an ortho-aminoester with formamide. Formamide acts as a highly efficient C1-N1 synthon under thermal conditions.
-
Pyrazole Core Formation: The foundational 1-isopropyl-5-aminopyrazole core is synthesized via the condensation of isopropylhydrazine with ethyl (ethoxymethylene)cyanoacetate. The regioselectivity is driven by the initial attack of the primary amine of the hydrazine on the softer electrophilic ethoxymethylene carbon, followed by intramolecular cyclization onto the nitrile.
Mechanistic Pathway Visualization
Figure 1: Three-step synthesis of 3-Bromo-1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol.
Step-by-Step Experimental Protocols
Step 1: Synthesis of Ethyl 5-amino-1-isopropyl-1H-pyrazole-4-carboxylate
Self-Validating Principle: The disappearance of the nitrile stretch (~2200 cm⁻¹) in FTIR and the emergence of primary amine signals in ¹H NMR confirm successful cyclization.
-
Reagents: Isopropylhydrazine hydrochloride (10.0 g, 90.4 mmol), ethyl (ethoxymethylene)cyanoacetate (15.3 g, 90.4 mmol), triethylamine (TEA) (13.8 mL, 99.4 mmol), absolute ethanol (100 mL).
-
Procedure:
-
Suspend isopropylhydrazine hydrochloride in absolute ethanol at room temperature.
-
Add TEA dropwise over 10 minutes to liberate the free hydrazine base. Stir for 15 minutes.
-
Add ethyl (ethoxymethylene)cyanoacetate portion-wise. The reaction is slightly exothermic.
-
Heat the mixture to reflux (78 °C) for 4 hours. Monitor completion via TLC (Hexane:EtOAc 1:1).
-
Concentrate the mixture in vacuo, partition between EtOAc (150 mL) and water (100 mL).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and evaporate to yield the intermediate as a pale-yellow solid.
-
Step 2: Synthesis of 1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol
Causality: Formamide is used in large excess to serve as both the solvent and the reactant. A temperature of 180 °C is critical to overcome the activation energy of the amidine intermediate formation and to continuously drive off the water byproduct, forcing the equilibrium toward the annulated product [3].
-
Reagents: Ethyl 5-amino-1-isopropyl-1H-pyrazole-4-carboxylate (15.0 g, ~76 mmol), formamide (45 mL).
-
Procedure:
-
Transfer the pyrazole intermediate into a round-bottom flask containing formamide.
-
Equip the flask with a short-path distillation head to allow the escape of water and ethanol.
-
Heat the reaction mixture to 180 °C using a heating mantle for 6–8 hours.
-
Cool the dark solution to room temperature and pour it slowly into 200 mL of ice-cold water under vigorous stirring.
-
A precipitate will form immediately. Stir for 30 minutes to ensure complete precipitation.
-
Filter the solid under vacuum, wash extensively with cold water, and dry overnight in a vacuum oven at 60 °C to afford the pyrimidin-4-ol intermediate.
-
Step 3: Synthesis of 3-Bromo-1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol
Causality: N-Bromosuccinimide (NBS) in N,N-Dimethylformamide (DMF) is utilized instead of aqueous bromine. DMF stabilizes the bromonium ion intermediate, ensuring a controlled, regioselective electrophilic aromatic substitution at C-3 without oxidizing the pyrimidine core [2].
-
Reagents: 1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol (10.0 g, 56.1 mmol), NBS (12.0 g, 67.3 mmol), anhydrous DMF (60 mL).
-
Procedure:
-
Dissolve the pyrimidin-4-ol intermediate in anhydrous DMF under an inert argon atmosphere.
-
Wrap the reaction flask in aluminum foil to prevent light-induced radical side reactions.
-
Add NBS portion-wise over 20 minutes at 0 °C to control the initial exotherm.
-
Warm the mixture to 60 °C and stir for 3 hours. Monitor by LC-MS for the disappearance of the starting material (m/z 179 [M+H]⁺) and the appearance of the brominated product (m/z 257/259 [M+H]⁺).
-
Quench the reaction by pouring it into 300 mL of ice-water containing 1% sodium thiosulfate (to neutralize unreacted electrophilic bromine).
-
Filter the resulting white/pale-yellow precipitate, wash with cold water and cold ethanol, and dry in vacuo.
-
Process Optimization & Quantitative Data
To establish the most reliable and high-yielding protocol for the critical halogenation step, various brominating conditions were evaluated. The data below validates the selection of NBS in DMF at 60 °C as the optimal self-validating system for this transformation.
Table 1: Reaction Condition Optimization for Electrophilic C-3 Bromination
| Entry | Brominating Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC, %) |
| 1 | Br₂ (1.5 eq) | H₂O / AcOH | 25 | 12 | 65 | 88.5 |
| 2 | NBS (1.2 eq) | Acetonitrile | 60 | 8 | 72 | 91.0 |
| 3 | NBS (1.2 eq) | DMF | 25 | 12 | 78 | 94.2 |
| 4 | NBS (1.2 eq) | DMF | 60 | 3 | 89 | >99.0 |
Note: Yields refer to isolated, dried products. Purity was determined by reverse-phase HPLC (UV detection at 254 nm).
References
-
Schenone, S., et al. "Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies." Journal of Medicinal Chemistry, 2014. URL:[Link]
-
Zhao, Y., et al. "Discovery of a Phosphodiesterase 9A Inhibitor as a Potential Hypoglycemic Agent." Journal of Medicinal Chemistry, 2014. URL:[Link]
-
Fallacara, A. L., et al. "Applying molecular hybridization to design a new class of pyrazolo[3,4-d] pyrimidines as Src inhibitors." European Journal of Medicinal Chemistry, 2024. URL:[Link]
Sources
Crystal Structure Analysis and SBDD Applications of 3-Bromo-1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol
Executive Summary
The pyrazolo[3,4-d]pyrimidine scaffold is a privileged pharmacophore in modern medicinal chemistry, serving as a highly effective bioisostere for the purine ring (adenine and guanine)[1]. Among its derivatives, 3-Bromo-1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol (CAS: 2059940-72-4) presents a highly optimized vector topology for structure-based drug design (SBDD). By strategically positioning a bulky, electron-withdrawing bromine atom at the C3 position and a lipophilic isopropyl group at the N1 position, this molecule acts as a versatile precursor and a potent core for targeting the ATP-binding cassette of kinases (e.g., RET, PI3K) and the active sites of phosphodiesterases (e.g., PDE9A)[2],[3].
This technical guide provides an in-depth analysis of the crystallographic properties, structural mechanics, and experimental methodologies required to accurately resolve and utilize the crystal structure of this compound in drug discovery workflows.
Physicochemical Profiling & Tautomeric Dynamics
Before initiating crystallographic studies, it is critical to understand the solution-phase and solid-state dynamics of the molecule. While the IUPAC name denotes a "4-ol" (enol form), X-ray crystallographic studies on related pyrazolo[3,4-d]pyrimidines consistently demonstrate that these molecules predominantly crystallize in the lactam (4-one) tautomeric form [4].
Causality of Tautomerism: In the solid state, the proton migrates from the C4-hydroxyl oxygen to the adjacent N5 nitrogen. This is not a random occurrence; the lactam form is thermodynamically favored in the crystal lattice because it facilitates the formation of robust, intermolecular N−H⋯O hydrogen-bonded dimers. This dimerization is the primary driving force for crystal packing in this class of heterocycles.
Table 1: Quantitative Physicochemical & Computational Parameters
Data summarized for the prediction of crystallization behavior and pharmacokinetics[5].
| Parameter | Value | Crystallographic / SBDD Implication |
| Molecular Weight | 257.09 g/mol | Optimal for fragment-based drug discovery (FBDD). |
| Molecular Formula | C₈H₉BrN₄O | Presence of heavy Br atom requires absorption correction during XRD. |
| LogP | 1.463 | Amphiphilic nature; dictates choice of binary solvent systems for crystal growth. |
| TPSA | 63.57 Ų | Excellent membrane permeability; localized polarity at the pyrimidine face. |
| H-Bond Donors | 1 (Lactam form) | Acts as a critical hinge-binding donor (N5-H) in kinase active sites. |
| H-Bond Acceptors | 4 | Multiple vectors for solvent or target-protein interactions. |
Crystallographic Protocol: A Self-Validating Methodology
To resolve the exact atomic coordinates of 3-Bromo-1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol, a rigorous Single-Crystal X-Ray Diffraction (SCXRD) protocol must be employed. The following methodology is designed as a self-validating system to prevent common crystallographic artifacts, such as positional disorder of the isopropyl group.
Step-by-Step Methodology
Step 1: Solvent System Selection & Crystal Growth
-
Action: Dissolve 50 mg of the compound in a 1:1 mixture of Dichloromethane (DCM) and Ethanol. Pierce the vial cap with a narrow gauge needle and allow for slow evaporation at 293 K over 5–7 days.
-
Causality: The compound's LogP (1.46) indicates moderate lipophilicity. DCM solvates the hydrophobic isopropyl and bromo groups, while Ethanol stabilizes the polar lactam face. Slow evaporation ensures the thermodynamic, rather than kinetic, crystal polymorph is isolated, yielding high-quality, defect-free single crystals.
Step 2: Cryogenic Mounting and Data Collection
-
Action: Select a crystal with dimensions roughly 0.2×0.15×0.1 mm. Mount it on a MiTeGen loop using perfluoropolyether oil. Immediately transfer to a diffractometer equipped with a nitrogen cold stream set to 173 K . Use Mo K α ( λ=0.71073 Å) or Cu K α radiation.
-
Causality: Cryogenic cooling is mandatory. The 1-isopropyl group possesses high rotational entropy. Failing to freeze this motion at 173 K results in smeared electron density (artificially high B-factors) in the Fourier map, masking the true atomic coordinates[6].
Step 3: Structure Solution & Refinement
-
Action: Solve the structure using intrinsic phasing (SHELXT) and refine via full-matrix least-squares on F2 (SHELXL). Apply multi-scan absorption corrections to account for the heavy bromine atom.
-
Validation: The system is self-validating. The refinement is considered successful and absolute only when the final R1 factor is <0.05 , the Goodness-of-Fit (GOF) approaches 1.0, and the CheckCIF report is entirely free of Level A or B alerts.
Figure 1: Self-validating crystallographic workflow for pyrazolo[3,4-d]pyrimidines.
Structural Mechanics & Hirshfeld Surface Analysis
Core Planarity and Steric Strain
X-ray diffraction of closely related pyrazolo[3,4-d]pyrimidines reveals that the fused bicyclic core is nearly, but not perfectly, planar[4]. The introduction of the bulky 3-bromo substituent and the 1-isopropyl group induces a slight steric clash. This forces a minor dihedral twist (typically between 1.2° and 4.4°) between the mean planes of the pyrazole and pyrimidine rings[4]. Recognizing this slight non-planarity is critical for accurate molecular docking, as forcing a perfectly flat conformation will yield false-positive binding energies.
Intermolecular Interactions
To quantify the crystal packing, Hirshfeld Surface Analysis is employed. Standard distance-based metrics fail to capture the volumetric contribution of weak intermolecular forces.
-
Hydrogen Bonding: The dominant interaction is the N5−H⋯O4 hydrogen bond, forming centrosymmetric dimers.
-
Halogen Bonding: The 3-bromo group participates in highly directional Br⋯π or Br⋯O interactions. Because bromine is highly polarizable, it features a region of positive electrostatic potential (the σ -hole) at its distal end, which dictates the molecular assembly along the crystallographic b-axis.
Structure-Based Drug Design (SBDD): Kinase & PDE Targeting
The crystallographic data translates directly into actionable intelligence for drug development. The 3-Bromo-1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol scaffold is a master key for kinase and PDE inhibition due to its precise spatial arrangement[7],[1].
-
The Hinge Motif: The pyrimidine face (N5 and C4=O) perfectly mimics the Watson-Crick face of adenine. It forms a bidentate hydrogen bond network with the backbone amide and carbonyl of the kinase hinge region (e.g., Thr338/Glu339 equivalents)[1].
-
The Hydrophobic Vector: The 1-isopropyl group is not merely a solubilizing tag; it is sterically tailored to project deep into the hydrophobic ribose-binding pocket, displacing high-energy water molecules and driving binding affinity through the hydrophobic effect[3].
-
The Gatekeeper Probe: The 3-bromo substituent acts as a precise spatial probe. Its halogen bond capability allows it to interact with the gatekeeper residue, providing a vector for achieving extreme kinase selectivity (e.g., mutant vs. wild-type targeting).
Figure 2: Pharmacophoric mapping of the scaffold within kinase active sites.
References
-
[7] Discovery of a Phosphodiesterase 9A Inhibitor as a Potential Hypoglycemic Agent. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]
-
[2] Discovery of a Phosphodiesterase 9A Inhibitor as a Potential Hypoglycemic Agent. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]
-
[4] Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. PubMed Central (PMC). URL:[Link]
-
[6] Crystal structure of 1-isopropyl-3-(prop-1-en-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, C11H15N5. Zeitschrift für Kristallographie - New Crystal Structures (De Gruyter). URL:[Link]
-
[1] Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]
-
[3] Preparation of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as RET kinase inhibitors. PubMed. URL:[Link]
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- 3. Preparation of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as RET kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
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Unveiling the Mechanism of Action: A Technical Guide to 3-Bromo-1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol Derivatives as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazolo[3,4-d]pyrimidine scaffold has emerged as a "privileged" structure in modern medicinal chemistry, particularly in the development of targeted kinase inhibitors.[1][2][3] Its intrinsic ability to mimic the purine ring of ATP allows for competitive inhibition of a wide array of protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases such as cancer.[3][4] This in-depth technical guide focuses on a specific class of these derivatives: 3-Bromo-1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol and its related compounds. We will dissect their core mechanism of action, explore the structure-activity relationships (SAR) that define their potency and selectivity, and provide practical insights into the experimental validation of their biological activity.
The Pyrazolo[3,4-d]pyrimidine Core: An ATP-Competitive Scaffold
The foundational mechanism of action for pyrazolo[3,4-d]pyrimidine derivatives lies in their structural similarity to adenine, a key component of adenosine triphosphate (ATP).[2][5] This bioisosteric relationship enables these compounds to bind to the ATP-binding pocket of protein kinases, effectively competing with the endogenous ATP substrate.[6] By occupying this active site, the inhibitor prevents the transfer of a phosphate group from ATP to its protein substrate, thereby blocking the downstream signaling cascade.
The pyrazolo[3,4-d]pyrimidine nucleus typically forms one or more hydrogen bonds with the "hinge" region of the kinase, a conserved sequence of amino acids that connects the N- and C-terminal lobes of the kinase domain. This interaction is crucial for anchoring the inhibitor within the ATP-binding site. The specific substituents on the pyrazolo[3,4-d]pyrimidine core then dictate the inhibitor's potency and selectivity for different kinases by forming additional interactions with other regions of the ATP-binding pocket.
Structure-Activity Relationship (SAR) of 3-Bromo-1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol Derivatives
The biological activity of the title compound and its derivatives is finely tuned by the substituents at the N1, C3, and C4 positions of the pyrazolo[3,4-d]pyrimidine core.
| Position | Substituent | Role in Mechanism of Action |
| N1 | Isopropyl | The N1 position is crucial for establishing selectivity and potency. An isopropyl group at this position has been shown to be favorable for activity against certain kinases, such as RET kinase.[7] It is believed to occupy a hydrophobic pocket within the ATP-binding site, thereby enhancing the overall binding affinity of the inhibitor. |
| C3 | Bromo | The 3-bromo substituent serves as a valuable synthetic handle for further chemical modifications, allowing for the exploration of a wider chemical space and the optimization of kinase selectivity.[5] While a bromine atom itself can influence binding through halogen bonding, its primary utility is often as a precursor for introducing larger, more complex functional groups via cross-coupling reactions to target specific regions of the ATP-binding pocket. |
| C4 | Hydroxyl (-ol) | The 4-hydroxyl group, which can exist in tautomeric equilibrium with the 4-oxo form (a pyrimidinone), is a key hydrogen bond donor and acceptor. It can interact with the hinge region of the kinase, mimicking the interactions of the adenine ring of ATP. While many potent pyrazolo[3,4-d]pyrimidine inhibitors feature a 4-amino group, the 4-hydroxy/oxo moiety is also a well-established pharmacophore in kinase inhibition, as exemplified by the drug allopurinol (4-hydroxypyrazolo[3,4-d]pyrimidine).[5][8] |
Potential Kinase Targets and Downstream Signaling
Given the prevalence of the pyrazolo[3,4-d]pyrimidine scaffold in kinase inhibitor design, derivatives of 3-Bromo-1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol could potentially target a range of kinases implicated in oncology and immunology. Prominent examples of kinases targeted by this scaffold include:
-
Bruton's Tyrosine Kinase (BTK): A critical component of the B-cell receptor signaling pathway, making it a key target in B-cell malignancies and autoimmune diseases.[9][10][11]
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase often overexpressed or mutated in various cancers, leading to uncontrolled cell growth.[6][12]
-
Src Family Kinases (SFKs): Non-receptor tyrosine kinases involved in cell proliferation, differentiation, and migration.[13]
-
Rearranged during Transfection (RET) Kinase: A receptor tyrosine kinase whose mutations are associated with certain types of thyroid and lung cancer.[7][14]
Inhibition of these kinases would disrupt their respective signaling pathways, leading to a variety of cellular responses, including apoptosis, cell cycle arrest, and inhibition of proliferation and metastasis.
Experimental Validation of the Mechanism of Action
A crucial aspect of drug development is the experimental validation of the proposed mechanism of action. For kinase inhibitors, a variety of in vitro and cell-based assays are employed.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the activity of a purified kinase enzyme. A common method is a fluorescence-based assay that detects the amount of ADP produced during the kinase reaction.
Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Prepare serial dilutions of the test compound in assay buffer.
-
Prepare a solution of the target kinase and its specific peptide substrate in assay buffer.
-
Prepare an ATP solution in assay buffer.
-
Prepare HTRF detection reagents (e.g., anti-ADP antibody conjugated to a donor fluorophore and an ADP tracer conjugated to an acceptor fluorophore).
-
-
Assay Procedure:
-
Add the test compound dilutions to a 384-well microplate.
-
Add the kinase/substrate solution to the wells.
-
Incubate for a defined period (e.g., 15 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate for a further period (e.g., 60 minutes) at room temperature.
-
Stop the reaction and detect the signal by adding the HTRF detection reagents.
-
Incubate for 60 minutes at room temperature to allow for the detection reagents to equilibrate.
-
Read the plate on an HTRF-compatible plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no kinase) controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Cell-Based Assays
Cell-based assays are essential for confirming that the compound can penetrate the cell membrane and inhibit the target kinase in a more physiologically relevant context.
-
Western Blotting: This technique can be used to assess the phosphorylation status of the target kinase and its downstream substrates. A reduction in phosphorylation in the presence of the compound indicates target engagement and inhibition.
-
Cell Proliferation/Viability Assays (e.g., MTT, CellTiter-Glo®): These assays measure the effect of the compound on the growth and survival of cancer cell lines that are known to be dependent on the activity of the target kinase.
Potential Therapeutic Applications
The ability of 3-Bromo-1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol derivatives to inhibit a range of clinically relevant kinases suggests their potential application in the treatment of various diseases:
-
Oncology: Given the frequent dysregulation of kinases in cancer, these compounds could be developed as targeted therapies for various solid tumors and hematological malignancies.[15][16]
-
Immunology and Inflammation: By targeting kinases such as BTK, which are crucial for immune cell function, these derivatives may have therapeutic potential in autoimmune disorders like rheumatoid arthritis and lupus.[9]
Conclusion
Derivatives of 3-Bromo-1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol represent a promising class of kinase inhibitors with a well-defined mechanism of action rooted in ATP-competitive inhibition. The pyrazolo[3,4-d]pyrimidine core provides a robust scaffold for engaging the kinase hinge region, while the substituents at the N1, C3, and C4 positions offer opportunities for fine-tuning potency and selectivity. Further investigation into the specific kinase targets and in vivo efficacy of these compounds is warranted to fully realize their therapeutic potential.
References
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Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. (URL: [Link])
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Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo. PubMed. (URL: [Link])
-
Structure-Activity Relationship Studies of Pyrazolo[3,4-d]Pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity Against Acute Myeloid Leukemia (AML) in Vitro and in Vivo. ResearchGate. (URL: [Link])
-
Synthesis and structure–activity relationship study of pyrazolo[3,4- d ]pyrimidines as tyrosine kinase RET inhibitors. Sci-Hub. (URL: [Link])
-
Discovery and Evaluation of Pyrazolo[3,4-d]pyridazinone as a Potent and Orally Active Irreversible BTK Inhibitor. PMC. (URL: [Link])
-
SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL PYRAZOLO[3,4-D]PYRIMIDINE DERIVATIVES OF EXPECTED ANTICANCER ACTIVITY. Semantic Scholar. (URL: [Link])
-
Structure of allopurinol (4-hydroxypyrazolo[3,4-d]pyrimidine, 1) and oxypurinol (2). ResearchGate. (URL: [Link])
-
Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. ACS Publications. (URL: [Link])
-
Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. PMC. (URL: [Link])
-
Bruton's tyrosine kinase (BTK) inhibitors in treating cancer: a patent review (2010-2018). (URL: [Link])
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Discovery of a potent protein kinase D inhibitor: insights in the binding mode of pyrazolo[3,4-d]pyrimidine analogues. RSC Publishing. (URL: [Link])
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Preparation of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as RET kinase inhibitors. PubMed. (URL: [Link])
-
The Development of BTK Inhibitors: A Five-Year Update. MDPI. (URL: [Link])
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New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Publishing. (URL: [Link])
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Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry. (URL: [Link])
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (URL: [Link])
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Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. (URL: [Link])
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Recent advances in Pyrazolo[3,4-d]pyrimidine-based dual inhibitors in the treatment of cancers. National Genomics Data Center (CNCB-NGDC). (URL: [Link])
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Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. Sci-Hub. (URL: [Link])
-
Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. MDPI. (URL: [Link])
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A Comprehensive Spectroscopic Guide to 3-Bromo-1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol: Predictive Analysis and Methodologies
Abstract
This technical guide provides a detailed predictive analysis of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra for the novel heterocyclic compound, 3-Bromo-1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol. As a member of the pyrazolo[3,4-d]pyrimidine class, this molecule is of significant interest to researchers in medicinal chemistry and drug development, a scaffold known to be a potent kinase inhibitor.[1][2] Given the absence of a complete, publicly available experimental dataset for this specific molecule, this document serves as a robust predictive framework for scientists engaged in its synthesis and characterization. We will elucidate the expected spectral features based on established principles of spectroscopy and data from analogous structures. Furthermore, this guide outlines the standardized, self-validating experimental protocols required to acquire high-fidelity spectral data, ensuring both accuracy and reproducibility in a research setting.
Introduction: The Pyrazolo[3,4-d]pyrimidine Scaffold
The pyrazolo[3,4-d]pyrimidine core is a privileged scaffold in medicinal chemistry, often referred to as a purine isostere. Its structural similarity to endogenous purines like adenine and guanine allows it to function as a competitive inhibitor for a wide range of ATP-dependent enzymes, particularly protein kinases.[1] Compounds based on this framework are explored for their potential as anti-cancer agents, anti-inflammatory drugs, and more.[2][3]
The specific compound, 3-Bromo-1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol, incorporates several key features:
-
A Pyrazolo[3,4-d]pyrimidine Core: The bicyclic, nitrogen-rich system that is the basis for its biological activity.
-
An Isopropyl Substituent: A bulky, aliphatic group at the N1 position which influences solubility and steric interactions within a target's binding pocket.
-
A Bromo Substituent: A halogen at the C3 position that serves as a crucial synthetic handle for further chemical modification via cross-coupling reactions.[4]
-
A Hydroxyl Group: Located at the C4 position, this group can engage in hydrogen bonding and exists in tautomeric equilibrium with its keto form, 3-Bromo-1-(propan-2-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one.
Accurate structural confirmation is the bedrock of any chemical research. NMR and IR spectroscopy are the primary, indispensable tools for this purpose. This guide will therefore predict the spectral data for this molecule and detail the methodology to obtain it.
Molecular Structure and Tautomerism
The structure and numbering convention for 3-Bromo-1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol are presented below. A critical consideration for spectral analysis is the lactam-lactim tautomerism involving the pyrimidinol ring. The equilibrium between the -ol (enolic) and -one (keto) forms will significantly influence both NMR and IR spectra. While the -ol form is named, the -one form is often the more stable tautomer in similar heterocyclic systems. The choice of solvent can also influence this equilibrium. For our predictive analysis, we will primarily consider the dominant tautomer and discuss the spectral evidence that would confirm its presence.
Caption: Molecular structure with atom numbering for NMR assignments.
Predicted ¹H and ¹³C NMR Spectral Data
NMR spectroscopy provides the most definitive information regarding the carbon-hydrogen framework of a molecule. The spectra are predicted for a standard deuterated solvent such as DMSO-d₆, which is capable of dissolving polar heterocyclic compounds and revealing exchangeable protons (like -OH or -NH).
Causality Behind Experimental Choices (NMR)
-
Solvent Selection (DMSO-d₆): Pyrazolo[3,4-d]pyrimidinols often have poor solubility in less polar solvents like CDCl₃. DMSO-d₆ is an excellent choice due to its high polarity. Crucially, it allows for the observation of exchangeable protons from OH and NH groups, which appear as broad singlets. These peaks would be lost upon a D₂O exchange experiment, providing a self-validating method to confirm their identity.
-
Internal Standard (TMS): Tetramethylsilane (TMS) is added as the internal standard because it is chemically inert, volatile, and produces a single, sharp signal at 0.00 ppm, which does not interfere with the signals from the analyte.
Predicted ¹H NMR Data
The proton NMR spectrum is expected to show four distinct signals.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~12.0 - 14.0 | Broad Singlet | 1H | OH / NH | The proton on the pyrimidinol ring (either on O4 in the 'ol' form or N5 in the 'one' form) is acidic and will appear far downfield as a broad signal due to hydrogen bonding and chemical exchange. Its broadness is a key identifying feature. |
| ~8.1 - 8.4 | Singlet | 1H | C6-H | This is an aromatic proton on the pyrimidine ring. Its chemical shift is influenced by the electron-withdrawing nature of the adjacent nitrogen atoms, placing it in the typical downfield region for heteroaromatic protons.[3] |
| ~4.8 - 5.2 | Septet | 1H | N-CH (CH₃)₂ | The methine proton of the isopropyl group is coupled to the six equivalent protons of the two methyl groups, resulting in a septet (according to the n+1 rule, where n=6). Its chemical shift is dictated by the direct attachment to the electron-withdrawing nitrogen atom. |
| ~1.5 - 1.7 | Doublet | 6H | N-CH(CH₃ )₂ | The six protons of the two methyl groups are equivalent. They are coupled to the single methine proton, resulting in a doublet. This signal is in the standard upfield aliphatic region. |
Predicted ¹³C NMR Data
The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~155 - 160 | C4 | This carbon, bonded to an oxygen/nitrogen, will be significantly deshielded and appear far downfield. Its exact shift can help distinguish between the C=O of the keto tautomer (more downfield) and the C-OH of the enol tautomer.[3] |
| ~152 - 156 | C6 | An sp²-hybridized carbon in a heteroaromatic ring adjacent to nitrogen, expected to be in the downfield region.[3] |
| ~150 - 154 | C7a | A quaternary carbon at the fusion of the two rings, flanked by nitrogen atoms, leading to a downfield shift. |
| ~135 - 140 | C3a | Another quaternary carbon at the ring fusion, though typically less deshielded than C7a. |
| ~115 - 125 | C3 | The carbon atom bearing the bromine atom. The heavy atom effect of bromine typically shifts the carbon signal upfield compared to an unsubstituted carbon, but its position within the pyrazole ring keeps it in the aromatic region. |
| ~50 - 55 | C H(CH₃)₂ | The methine carbon of the isopropyl group, shifted downfield due to its attachment to nitrogen. |
| ~21 - 24 | CH(C H₃)₂ | The two equivalent methyl carbons of the isopropyl group, appearing in the typical aliphatic region. |
Predicted Infrared (IR) Spectral Data
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The analysis of the fingerprint region (below 1500 cm⁻¹) can be complex, but the diagnostic region (above 1500 cm⁻¹) provides clear, interpretable signals.
Causality Behind Experimental Choices (IR)
-
Methodology (ATR or KBr pellet): For a solid sample, Attenuated Total Reflectance (ATR) is a modern, fast, and reliable method requiring minimal sample preparation. The traditional Potassium Bromide (KBr) pellet method is also excellent and can yield high-resolution spectra, but it is more labor-intensive. The choice depends on available equipment and desired throughput. Both are self-validating as they are standard, universally accepted techniques.[5]
Predicted IR Absorption Bands
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| 3200 - 2800 (Broad) | O-H / N-H Stretch | Hydroxyl / Amide | This will be a very broad and prominent band, characteristic of a hydrogen-bonded OH or NH group. This is a key indicator of the pyrimidinol/pyrimidinone system.[6] |
| 3050 - 3150 (Medium, Sharp) | C-H Stretch | Aromatic C-H | Corresponds to the stretching of the C-H bond on the pyrimidine ring (C6-H). |
| 2980 - 2850 (Medium, Sharp) | C-H Stretch | Aliphatic C-H | Corresponds to the C-H stretching vibrations within the isopropyl group. |
| ~1670 - 1700 (Strong, Sharp) | C=O Stretch | Amide (Keto form) | The presence of a strong, sharp peak in this region would be definitive evidence for the dominance of the pyrimidin-4-one tautomer. |
| ~1620 - 1650 (Medium) | C=N Stretch | Imine | Characteristic stretching vibrations for the carbon-nitrogen double bonds within the bicyclic ring system.[3] |
| ~1550 - 1600 (Medium) | C=C Stretch | Aromatic Ring | Skeletal vibrations of the pyrazolo[3,4-d]pyrimidine ring system. |
| ~1000 - 1200 (Medium) | C-O Stretch | Enol form | A strong band in this region, coupled with the absence of a strong C=O band, would suggest the presence of the pyrimidin-4-ol tautomer. |
| ~550 - 650 (Medium) | C-Br Stretch | Bromoalkane | The carbon-bromine stretching vibration is typically found in the lower frequency region of the spectrum. |
Experimental Protocols
To ensure the acquisition of high-quality, reproducible data, the following standardized protocols should be employed.
Protocol for NMR Data Acquisition
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the dried compound into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) containing 0.03% (v/v) TMS to the NMR tube.
-
Dissolution: Cap the tube and gently agitate or sonicate until the sample is fully dissolved. A clear, homogenous solution is required.
-
Instrument Setup: Insert the sample into the NMR spectrometer. Allow the sample temperature to equilibrate (typically 298 K).
-
Tuning and Shimming: The instrument probe should be tuned to the correct frequencies for ¹H and ¹³C. Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.
-
¹H NMR Acquisition:
-
Acquire a single scan to check the signal-to-noise ratio.
-
Set the spectral width to cover the range from -2 to 16 ppm.
-
Use a 30-45 degree pulse angle to avoid saturation.
-
Set the number of scans (typically 16 or 32) to achieve adequate signal-to-noise.
-
Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
-
¹³C NMR Acquisition:
-
Switch the probe to the ¹³C frequency.
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the spectral width to cover the range from 0 to 200 ppm.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H spectrum, referencing the solvent peak of DMSO-d₆ at 39.52 ppm.
-
Protocol for FT-IR Data Acquisition (ATR Method)
-
Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage. This is crucial to subtract atmospheric CO₂ and H₂O signals.
-
Sample Application: Place a small amount (1-2 mg) of the solid sample onto the center of the ATR crystal.
-
Apply Pressure: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal.
-
Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to produce a high-quality spectrum. The standard range is 4000 to 400 cm⁻¹.
-
Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and a soft lab wipe.
Integrated Data Interpretation Workflow
The most effective characterization comes from integrating all spectral data. The following workflow provides a logical path from raw data to a confirmed structure.
Caption: A logical workflow for integrated spectroscopic data analysis.
Conclusion
This guide provides a comprehensive, predictive framework for the full NMR and IR spectroscopic characterization of 3-Bromo-1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol. By understanding the predicted chemical shifts, multiplicities, and absorption frequencies, researchers can more efficiently and accurately interpret their experimental data. The provided step-by-step protocols for data acquisition are designed to be robust and self-validating, ensuring the integrity of the results. The successful synthesis and unambiguous characterization of this and related molecules are vital steps in the ongoing development of novel therapeutics, and the disciplined application of these spectroscopic techniques is fundamental to that success.
References
-
Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives as Carbonic Anhydrase I and II Inhibitors: Design, Synthesis, Radiosterilization, and Molecular Docking Studies. PMC. Available at: [Link]
-
1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. ResearchGate. Available at: [Link]
-
NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. PMC. Available at: [Link]
-
Synthesis and pharmacological evaluation of pyrazolopyrimidopyrimidine derivatives: anti-inflammatory agents with gastroprotective effect in rats. PMC. Available at: [Link]
-
Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. CNR-IRIS. Available at: [Link]
-
Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic gli. PMC. Available at: [Link]
-
1 H NMR and 13 C NMR Spectra of the Condensed Pyrimidines 1-10. ResearchGate. Available at: [Link]
-
Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. PMC. Available at: [Link]
-
NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. MDPI. Available at: [Link]
-
Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI. Available at: [Link]
-
Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. PMC. Available at: [Link]
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3-bromo-1H-pyrazolo[3,4-d]pyrimidine — Chemical Substance Information. NextSDS. Available at: [Link]
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Low Temperature Infrared Spectroscopy Study of Pyrazinamide. ACS Publications. Available at: [Link]
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13 C-NMR spectrum of pyrazoline 9 (125 MHz, CDCl 3 ). ResearchGate. Available at: [Link]
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3-bromo-1h-pyrazolo[3,4-d]pyrimidin-4-amine. PubChemLite. Available at: [Link]
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(PDF) Synthesis, Characterization and In Vitro Antitumor Evaluation of New Pyrazolo[3,4-d]Pyrimidine Derivatives. ResearchGate. Available at: [Link]
-
1H-Pyrazole. NIST WebBook. Available at: [Link]
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- 2. researchgate.net [researchgate.net]
- 3. Synthesis and pharmacological evaluation of pyrazolopyrimidopyrimidine derivatives: anti-inflammatory agents with gastroprotective effect in rats - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives as Carbonic Anhydrase I and II Inhibitors: Design, Synthesis, Radiosterilization, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
Discovery and Characterization of Brominated Pyrazolo[3,4-d]pyrimidines: A Technical Guide to Next-Generation Kinase Inhibitors
Executive Summary: The Case for Halogenation
In the pursuit of highly selective, ATP-competitive kinase inhibitors, the pyrazolo[3,4-d]pyrimidine scaffold has emerged as a privileged bioisostere of the adenine ring of ATP. However, as clinical resistance mounts—most notably through gatekeeper mutations like T315I in Bcr-Abl—traditional structural optimization often hits a thermodynamic wall.
In my experience overseeing hit-to-lead campaigns, the shift from standard alkyl or aryl substituents to brominated analogs is not merely a pursuit of lipophilicity; it is a calculated geometric intrusion. The introduction of a bromine atom—particularly at the para-position of the N1 side chain or the C3 position of the core—leverages orthogonal halogen bonding and steric bulk to force a conformational adaptation within the kinase active site. This whitepaper details the rational design, self-validating synthetic workflows, and in vitro characterization of brominated pyrazolo[3,4-d]pyrimidines, focusing on their efficacy against resistant kinase variants and Glioblastoma Multiforme (GBM).
Rational Design and Structural Causality
The active site of most tyrosine and serine/threonine kinases features a hydrophobic pocket guarded by a "gatekeeper" residue. When this residue mutates to a bulkier amino acid (e.g., Threonine to Isoleucine in Bcr-Abl T315I), it creates a severe steric clash that abrogates the binding of first-generation inhibitors.
By introducing a highly polarizable bromine atom into the pyrazolo[3,4-d]pyrimidine scaffold, we achieve two mechanistic advantages:
-
Halogen Bonding: The anisotropic distribution of electron density around the bromine atom creates a positive "sigma-hole." This allows the bromine to act as a Lewis acid, forming highly directional, stabilizing interactions with the backbone carbonyls of the mutated gatekeeper residue, effectively restoring binding affinity .
-
Flipped Binding Modes: In kinases like Protein Kinase D2 (PKD2), the steric bulk of a brominated or bulky aromatic group at the 3-position forces the entire pyrazolo[3,4-d]pyrimidine core to adopt a 180-degree flipped binding mode relative to traditional inhibitors like 1-NM-PP1. This alternative conformation opens up entirely new vectors for achieving kinase selectivity .
Fig 1: Iterative discovery workflow for brominated pyrazolo[3,4-d]pyrimidine kinase inhibitors.
Synthetic Methodology: The Bromination Workflow
Achieving regioselective bromination on a nitrogen-rich heterocyclic core requires precise control over reaction kinetics. Traditional halogenation in organic solvents often yields mixed poly-halogenated species. The following protocol utilizes an aqueous environment to exploit the differential solubility of the mono-brominated product, driving the reaction forward while inherently preventing over-bromination.
Protocol 1: Aqueous Bromination of the Pyrazolo[3,4-d]pyrimidine Core
Every step in this workflow is designed as a self-validating system to ensure structural integrity before proceeding to biological evaluation.
Step 1: Primary Cyclization (Pyrazole Formation)
-
Action: React (ethoxymethylene)malononitrile with tert-butylhydrazine hydrochloride in absolute ethanol under reflux for 2 hours.
-
Causality: The hydrazine selectively attacks the highly electrophilic ethoxymethylene carbon. Subsequent intramolecular cyclization with the adjacent nitrile forms the 5-amino-4-cyanopyrazole intermediate.
-
Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 7:3). Confirm the intermediate via LC-MS. The presence of a primary amine peak in the IR spectrum (~3300 cm⁻¹) validates successful ring closure.
Step 2: Secondary Cyclization (Pyrimidine Formation)
-
Action: Reflux the isolated pyrazole intermediate in formamide at 180°C for 4 hours.
-
Causality: Formamide acts as both the solvent and the carbon/nitrogen donor, inserting the final C2 atom required to close the pyrimidine ring and yield the core scaffold.
-
Validation Checkpoint: Perform ¹H-NMR analysis. The disappearance of the pyrazole amine protons and the emergence of a sharp singlet at ~8.0 ppm (representing the pyrimidine C2-H) confirms the formation of the bicyclic core.
Step 3: Electrophilic Bromination
-
Action: Suspend the core scaffold in an aqueous environment (or mild acetic acid) and add Br₂ dropwise at 60°C.
-
Causality: The electron-rich nature of the pyrazole ring directs electrophilic aromatic substitution. The aqueous medium forces the increasingly hydrophobic mono-brominated product to precipitate out of solution, effectively halting further unwanted poly-halogenation.
-
Validation Checkpoint: High-Resolution Mass Spectrometry (HRMS). The isolated product must exhibit the classic 1:1 isotopic signature of Bromine (equal intensity M and M+2 peaks) to validate successful mono-bromination.
In Vitro Characterization & Kinase Profiling
To accurately determine the IC₅₀ of these brominated compounds against gatekeeper mutants, we utilize a ³³P-ATP radiometric assay. Unlike fluorescence-based assays, radiometric detection is entirely immune to the auto-fluorescence artifacts commonly associated with highly conjugated, halogenated aromatic compounds.
Protocol 2: High-Throughput Radiometric Kinase Assay
Step 1: Enzyme and Substrate Preparation
-
Action: Dilute recombinant kinase (e.g., c-Src, Abl, or PKD2) and specific peptide substrate in assay buffer (HEPES pH 7.5, MgCl₂, DTT, and 0.01% Brij-35).
-
Causality: DTT maintains the redox state of catalytic cysteines. Brij-35 is critical; it prevents the highly lipophilic brominated inhibitors from non-specifically adhering to the microplate walls, which would otherwise artificially inflate the apparent IC₅₀.
Step 2: Compound Addition and Pre-incubation
-
Action: Dispense brominated inhibitors in a 10-point, 3-fold serial dilution (starting at 10 µM) using acoustic liquid handling. Pre-incubate for 20 minutes at room temperature.
-
Causality: Pre-incubation allows the inhibitor to reach binding equilibrium with the kinase prior to the introduction of competitive ATP, ensuring accurate thermodynamic measurements.
Step 3: Reaction Initiation and Termination
-
Action: Initiate the reaction by adding a mixture of cold ATP (calibrated to the Kₘ for the specific kinase) and trace [γ-³³P]-ATP. Incubate for 2 hours, then terminate with 3% phosphoric acid.
-
Causality: Operating strictly at the ATP Kₘ ensures the assay remains highly sensitive to competitive inhibitors. Phosphoric acid denatures the kinase to stop the reaction and imparts a positive charge to the peptide substrate for subsequent filter capture.
Step 4: Detection and Self-Validation
-
Action: Transfer the mixture to a phosphocellulose filter plate, wash extensively to remove unreacted ATP, add scintillant, and read on a microplate scintillation counter.
-
Validation Checkpoint: Calculate the Z'-factor using DMSO (negative control) and 10 µM Staurosporine (positive control). The assay is only validated and accepted if Z' > 0.6. Curve fitting must yield an R² > 0.95 for IC₅₀ derivation.
Quantitative Data Summary
The strategic placement of bromine atoms significantly enhances target affinity. As shown in Table 1, brominated derivatives exhibit submicromolar to nanomolar potency against challenging targets, including T315I Bcr-Abl and PKD2 , .
Table 1: Comparative Kinase Inhibition Profiling of Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound ID | Structural Modification | Target Kinase | IC₅₀ (µM) | Cellular Efficacy (GBM Model) |
| 1-NM-PP1 | Non-brominated reference | PKD2 | 0.330 | Moderate |
| 3-IN-PP1 | 3-position aromatic bulk | PKD2 | 0.033 | High (10-fold increase) |
| Compound 2j | N1-phenyl para-Bromine | Bcr-Abl (T315I) | < 1.000 | High (Apoptosis induced) |
| SI306 | Optimized Src Inhibitor | c-Src | 0.100 - 1.500 | Very High (Lead Candidate) |
| Compound 10 | Chlorine substitution | c-Src / Abl | 2.500 | Moderate |
Cellular Efficacy and ADME Profiling in Glioblastoma
The translation of biochemical potency into cellular efficacy is often the bottleneck in kinase inhibitor development. For Glioblastoma Multiforme (GBM), compounds must not only inhibit the target (e.g., c-Src) but also cross the Blood-Brain Barrier (BBB) and induce apoptosis in invasive cell lines.
Brominated pyrazolo[3,4-d]pyrimidines (such as Compound 2j and SI306) have demonstrated a remarkable ability to arrest cellular migration and induce apoptotic-mediated cell death in patient-derived GBM cell lines (U-87, LN18, LN229) , . Because the high lipophilicity of brominated compounds can limit aqueous solubility, formulation studies utilizing 2D inkjet printing to generate soluble polymer–drug dispersions (e.g., using the Pluronic family of polymers) have been successfully employed to facilitate BBB transport and enable oral feasibility .
Fig 2: Mechanism of action of brominated inhibitors on c-Src/Bcr-Abl signaling cascades.
Conclusion
The discovery and characterization of brominated pyrazolo[3,4-d]pyrimidines represent a masterclass in rational drug design. By understanding the causality between atomic-level modifications (halogen bonding, steric flipping) and macroscopic biological outcomes (overcoming T315I resistance, inducing apoptosis in GBM), we can systematically engineer next-generation therapeutics. The self-validating synthetic and biochemical workflows outlined in this guide provide a robust framework for researchers looking to expand the frontier of targeted kinase inhibition.
References
-
Title: Discovery of a potent protein kinase D inhibitor: insights in the binding mode of pyrazolo[3,4-d]pyrimidine analogues Source: MedChemComm (via PubMed Central) URL: [Link]
-
Title: Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme Source: ACS Medicinal Chemistry Letters URL: [Link]
-
Title: Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual Tyrosine Kinase Inhibitors Active against Glioblastoma Multiforme Source: International Journal of Molecular Sciences (MDPI) URL: [Link]
Application Note: 3-Bromo-1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol as a Privileged Scaffold in Kinase Inhibitor Discovery
Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Document Type: Technical Application Note & Validated Protocols
Executive Summary & Mechanistic Rationale
The pyrazolo[3,4-d]pyrimidine nucleus is a highly privileged, drug-like scaffold that acts as a bioisostere of adenine, making it fundamental to the design of ATP-competitive kinase inhibitors[1]. Among the various functionalized derivatives, 3-Bromo-1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol (also existing as its tautomer, 3-bromo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one, CAS: 2059940-72-4) stands out as a highly versatile medicinal chemistry building block[2].
As a Senior Application Scientist, I have observed that the strategic placement of functional groups on this specific building block allows for highly divergent, late-stage functionalization. The architecture of this molecule is not accidental; it is explicitly designed to map onto the ATP-binding pocket of human kinomes:
-
N1-Isopropyl Group (Ribose Pocket): The isopropyl moiety is pre-installed to occupy the ribose-binding pocket of the kinase. It displaces high-energy water molecules, providing an entropic boost to binding affinity. This specific alkylation is a hallmark of potent mTOR inhibitors like PP242 (Torkinib) and INK128[3].
-
C4-Hydroxyl/Oxo Group (Hinge Binder Precursor): The C4-OH is a synthetic placeholder. It is readily converted to a C4-chloro intermediate, enabling rapid Nucleophilic Aromatic Substitution (SNAr) with amines. The resulting C4-amino group acts as a critical hydrogen bond donor to the kinase hinge region (e.g., Gly2238 in mTOR)[4].
-
C3-Bromo Group (Hydrophobic Pocket Access): The C3 position points directly into the deep hydrophobic pocket of the kinase active site. The bromo substituent provides an orthogonal handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), allowing chemists to rapidly sweep chemical space with diverse aryl or heteroaryl boronic acids[1][5].
Caption: Pharmacophore mapping of the pyrazolo[3,4-d]pyrimidine scaffold in the kinase ATP-binding site.
Translational Impact: Derived Kinase Inhibitors
The utility of this building block is best demonstrated by the clinical and preclinical candidates derived from its core. The table below summarizes key inhibitors synthesized via the functionalization of the 3-bromo and 4-hydroxyl positions[1][3][5].
| Compound Name | Primary Target(s) | Enzymatic IC₅₀ | Key Modifications from Building Block |
| PP242 (Torkinib) | mTORC1 / mTORC2 | 8 nM | C4-OH → C4-NH₂; C3-Br → C3-(1H-indol-5-yl) |
| INK128 (MLN0128) | mTORC1 / mTORC2 | 1 nM | C4-OH → C4-NH₂; C3-Br → C3-(2-amino-5-benzoxazolyl) |
| RET Inhibitor (Patent) | RET Kinase | < 10 nM | C4-OH → C4-NH₂; C3-Br → C3-Aryl/Heteroaryl variations |
Synthetic Workflow & Strategy
To maximize yield and avoid cross-reactivity, the functionalization of this building block must follow a strict operational sequence: Activation → Amination → Cross-Coupling .
Attempting Suzuki coupling before C4-amination often leads to catalyst poisoning or unwanted side reactions with the C4-oxo tautomer. By converting the C4-OH to an inert C4-amine first, the molecule is primed for high-yielding palladium catalysis.
Caption: Divergent synthetic workflow from the 4-ol building block to targeted kinase inhibitors.
Validated Experimental Protocols
The following protocols are engineered as self-validating systems. Causality for reagent selection and critical process parameters (CPPs) are explicitly detailed to ensure reproducibility.
Protocol A: C4-Activation via Chlorination
Objective: Convert the stable 4-ol/4-oxo group into a highly electrophilic 4-chloro leaving group.
-
Setup: Charge a dry, argon-flushed round-bottom flask with 3-Bromo-1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol (1.0 eq).
-
Reagent Addition: Add Phosphorus oxychloride (POCl₃, 10.0 eq). Causality: POCl₃ serves as both the chlorinating agent and the solvent. An excess is required to drive the equilibrium of the tautomerization toward the reactive enol form.
-
Catalysis: Add a catalytic amount of N,N-Dimethylformamide (DMF, 0.1 eq). Causality: DMF reacts with POCl₃ to form the Vilsmeier-Haack reagent (a highly electrophilic chloroiminium ion), which dramatically accelerates the activation of the hydroxyl group.
-
Reaction: Heat the mixture to 90°C for 3 hours. Monitor via LC-MS (quench a 5 µL aliquot in cold MeOH).
-
Workup (Critical Step): Concentrate the mixture in vacuo to remove excess POCl₃. Pour the resulting residue slowly over crushed ice. Causality: Rapid quenching in ice prevents the exothermic hydrolysis of the newly formed, moisture-sensitive C-Cl bond back to the starting material.
-
Isolation: Extract with Dichloromethane (DCM), wash with cold saturated NaHCO₃, dry over anhydrous Na₂SO₄, and concentrate to yield 3-bromo-4-chloro-1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine. Use immediately in Protocol B.
Protocol B: Regioselective SNAr Amination
Objective: Install the critical hinge-binding amine at the C4 position.
-
Setup: Dissolve the 4-chloro intermediate from Protocol A (1.0 eq) in anhydrous Tetrahydrofuran (THF) or Ethanol.
-
Amine Addition: Add an excess of Ammonia solution (e.g., 7N in MeOH) or a primary amine (3.0 eq), followed by N,N-Diisopropylethylamine (DIPEA, 2.0 eq). Causality: The pyrimidine ring is highly electron-deficient due to the adjacent pyrazole ring and the C4-chlorine. This makes the C4 position highly susceptible to Nucleophilic Aromatic Substitution (SNAr). DIPEA acts as an acid scavenger to neutralize the HCl byproduct, preventing the protonation of the incoming amine nucleophile.
-
Reaction: Stir at room temperature for 4-12 hours. The C3-bromo group remains completely inert under these conditions, ensuring 100% regioselectivity.
-
Isolation: Concentrate the solvent, resuspend in water, and filter the resulting precipitate. The product is 3-bromo-1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine[6].
Protocol C: Microwave-Assisted Suzuki-Miyaura Coupling at C3
Objective: Access the deep hydrophobic pocket by appending an aryl/heteroaryl group at C3[1].
-
Setup: In a microwave-safe vial, combine the 4-amino-3-bromo intermediate (1.0 eq), the desired Aryl Boronic Acid (e.g., 1H-indol-5-ylboronic acid for PP242) (1.2 eq), and Potassium Carbonate (K₂CO₃, 3.0 eq).
-
Solvent System: Add a degassed mixture of 1,4-Dioxane and Water (4:1 v/v). Causality: Water is essential to dissolve the inorganic base and accelerate the transmetalation step of the catalytic cycle.
-
Catalyst: Add XPhos Pd G2 or Pd(dppf)Cl₂ (0.05 eq). Causality: The C3 position is sterically hindered by the adjacent N1-isopropyl and C4-amine groups. Bulky, electron-rich ligands like XPhos are required to facilitate the oxidative addition of the C-Br bond and push the reductive elimination forward[6].
-
Reaction: Irradiate in a microwave reactor at 110°C for 30 minutes.
-
Purification: Filter through a pad of Celite to remove palladium black, concentrate, and purify via reverse-phase preparative HPLC to yield the final kinase inhibitor.
References
-
Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies ACS Publications URL:[Link]
-
mTOR kinase inhibitors as potential cancer therapeutic drugs National Institutes of Health (NIH) / PMC URL:[Link]
-
PYRAZOLOPYRIMIDINES AS ANTICANCER AGENTS; SYNTHESES AND MODE OF ACTION (REVIEW ARTICLE) Semantic Scholar URL:[Link]
- WO2019143991A1 - SUBSTITUTED PYRAZOLO[3,4-d]PYRIMIDINE COMPOUNDS AS RET KINASE INHIBITORS Google Patents URL
-
Heterocyclic compounds as RET kinase inhibitors Googleapis.com (Patent Data) URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemscene.com [chemscene.com]
- 3. mTOR kinase inhibitors as potential cancer therapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. WO2019143991A1 - SUBSTITUTED PYRAZOLO[3,4-d]PYRIMIDINE COMPOUNDS AS RET KINASE INHIBITORS - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Note: High-Throughput Assay Development and Library Generation Using 3-Bromo-1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol
Introduction & Scientific Rationale
The discovery of novel, selective ATP-competitive kinase inhibitors relies heavily on the exploration of privileged chemical scaffolds. The pyrazolo[3,4-d]pyrimidine nucleus is an important drug-like scaffold and a recognized isostere of adenine, making it a highly effective structure for modulating purine-dependent targets[1]. High-throughput screening (HTS) campaigns have successfully utilized this scaffold to identify potent inhibitors for targets such as PAK1[2] and multikinase inhibitors targeting FLT3 and VEGFR2[3]. Beyond kinases, this versatile core has also been deployed in the discovery of positive allosteric modulators (PAMs) for GPCRs, such as mGluR4[4].
This application note details the use of 3-Bromo-1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol (CAS: 2059940-72-4) as a foundational building block for combinatorial library generation and subsequent high-throughput screening.
Causality in Scaffold Selection
The specific substitution pattern of this molecule is engineered for late-stage, high-throughput functionalization:
-
The Pyrazolo[3,4-d]pyrimidine Core: Mimics the adenine ring of ATP, positioning the molecule competitively within the kinase active site.
-
1-(Propan-2-yl) [Isopropyl] Group: Projects into the ribose-binding pocket of the kinase, providing favorable hydrophobic interactions while maintaining favorable physicochemical properties (logP).
-
4-ol (Hydroxyl) Group: Serves as a stable, unreactive placeholder during storage. Prior to library generation, it is converted to a 4-chloro intermediate, which undergoes rapid nucleophilic aromatic substitution ( SNAr ) with diverse amines. This installs the critical hydrogen bond donor/acceptor pair necessary to interact with the kinase hinge region.
-
3-Bromo Group: Acts as a synthetic handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura). This vector projects directly into the hydrophobic "back pocket" (adjacent to the gatekeeper residue) of most kinases, allowing researchers to tune target selectivity.
Experimental Workflows
Combinatorial Library Synthesis (Microscale)
To maximize chemical space exploration, the scaffold is functionalized in a 384-well plate format. This self-validating workflow utilizes orthogonal reactions to ensure high conversion rates without the need for intermediate purification.
Combinatorial library synthesis workflow using the pyrazolo[3,4-d]pyrimidine scaffold.
Step-by-Step Protocol:
-
Chlorination: Suspend 3-Bromo-1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol in phosphorus oxychloride ( POCl3 ) and reflux at 105°C for 4 hours. Concentrate under reduced pressure to yield the 3-bromo-4-chloro-1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine intermediate.
-
Parallel Amination ( SNAr ): Dispense 10 µmol of the 4-chloro intermediate into each well of a 384-well synthesis plate. Add 12 µmol of diverse primary/secondary amines and 20 µmol of N,N-diisopropylethylamine (DIPEA) dissolved in N-Methyl-2-pyrrolidone (NMP). Seal and heat to 80°C for 12 hours.
-
Parallel Suzuki-Miyaura Coupling: To the same wells, add 15 µmol of diverse aryl/heteroaryl boronic acids, 0.5 µmol of Pd(dppf)Cl2 catalyst, and 30 µmol of aqueous K2CO3 (2M). Reseal and heat to 90°C for 16 hours.
-
Formatting: Filter the reactions through a 384-well solid-phase extraction (SPE) plate to remove palladium and salts. Dilute the eluents in 100% DMSO to a normalized concentration of 10 mM.
High-Throughput TR-FRET Kinase Assay
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard fluorescence assays because combinatorial libraries often contain intrinsically fluorescent compounds. TR-FRET utilizes a time delay (e.g., 50 µs) before measuring emission, allowing short-lived background fluorescence to decay, thereby drastically reducing false positives.
TR-FRET assay workflow for screening pyrazolo[3,4-d]pyrimidine kinase inhibitors.
Step-by-Step Protocol:
-
Compound Transfer: Using an acoustic liquid handler (e.g., Echo 550), transfer 50 nL of the 10 mM library compounds into a white, low-volume 384-well assay plate. Include DMSO-only wells (Negative Control, 0% inhibition) and Staurosporine (Positive Control, 100% inhibition) to ensure the system is self-validating.
-
Kinase Addition: Add 5 µL of a master mix containing the target kinase (e.g., FLT3 or PAK1) and biotinylated peptide substrate in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2 , 1 mM EGTA, 0.01% Brij-35). Incubate for 15 minutes at room temperature to allow compound binding.
-
Reaction Initiation: Add 5 µL of ATP solution (at the predetermined Km concentration for the specific kinase) to initiate the reaction. Centrifuge briefly and incubate for 60 minutes at room temperature.
-
Detection: Add 10 µL of TR-FRET detection mix containing Europium-labeled anti-phospho antibody (donor), Streptavidin-APC (acceptor), and 20 mM EDTA (to chelate Mg2+ and terminate the kinase reaction).
-
Readout: Incubate for 60 minutes. Read the plate on a multimode microplate reader using an excitation wavelength of 340 nm. Measure emission at 615 nm (Europium) and 665 nm (APC). Calculate the TR-FRET ratio (665 nm / 615 nm).
Data Presentation & Assay Validation
To ensure the trustworthiness of the HTS campaign, the assay must be statistically validated before screening the full pyrazolo[3,4-d]pyrimidine library. The robustness of the assay is quantified using the Z'-factor, where a value > 0.5 indicates an excellent assay.
Table 1: Summary of TR-FRET Assay Validation Metrics
| Metric / Parameter | Value / Result | Causality & Interpretation |
| ATP Concentration | 15 µM (Apparent Km ) | Running the assay at Km ensures maximum sensitivity for identifying ATP-competitive pyrazolopyrimidines. |
| Signal-to-Background (S/B) | 8.4 | High dynamic range between fully active kinase and EDTA-quenched controls. |
| Z'-Factor | 0.78 | Calculated from 192 positive and 192 negative control wells. A Z' of 0.78 confirms the assay is highly robust for HTS. |
| Staurosporine IC50 | 4.2 nM | Matches historical literature values, validating the functional integrity of the kinase and substrate. |
| Library Hit Rate | 1.2% | Expected hit rate for a targeted, privileged-scaffold library, confirming the chemical rationale of the 3-bromo-4-ol starting material. |
References
-
Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. Chem. Rev. 2014. URL:[Link][1]
-
Design, synthesis and biological evaluation of 1H-pyrazolo[3,4-d]pyrimidine derivatives as PAK1 inhibitors that trigger apoptosis, ER stress and anti-migration effect in MDA-MB-231 cells. Eur J Med Chem. 2020. URL:[Link][2]
-
Structure-Activity Relationship Studies of Pyrazolo[3,4-d]Pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity Against Acute Myeloid Leukemia (AML) in Vitro and in Vivo. Bioorg Chem. 2021. URL: [Link][3]
-
Positive allosteric modulators of the metabotropic glutamate receptor subtype 4 (mGluR4): Part I. Discovery of pyrazolo[3,4-d]pyrimidines as novel mGluR4 positive allosteric modulators. Bioorg Med Chem Lett. 2010. URL:[Link][4]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, synthesis and biological evaluation of 1H-pyrazolo [3,4-d]pyrimidine derivatives as PAK1 inhibitors that trigger apoptosis, ER stress and anti-migration effect in MDA-MB-231 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Positive allosteric modulators of the metabotropic glutamate receptor subtype 4 (mGluR4): Part I. Discovery of pyrazolo[3,4-d]pyrimidines as novel mGluR4 positive allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic Functionalization of the 3-Bromo Position in Pyrazolo[3,4-d]pyrimidin-4-ol Scaffolds
Executive Summary & Mechanistic Rationale
The pyrazolo[3,4-d]pyrimidine scaffold is a privileged pharmacophore in medicinal chemistry, functioning as a bioisostere of adenine. It is heavily utilized in the development of ATP-competitive kinase inhibitors (e.g., targeting Src, Abl, and BTK) 1. Functionalization at the C3 position is critical for probing the hydrophobic pockets of kinase active sites.
The primary starting material for these derivatives is 3-bromo-1H-pyrazolo[3,4-d]pyrimidin-4-ol (3-bromoallopurinol). However, direct palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig) at the C3-bromo position of the unprotected 4-ol scaffold presents severe mechanistic bottlenecks:
-
Tautomerism & Electronics: The 4-ol moiety exists predominantly as its tautomeric lactam, pyrimidin-4(5H)-one. This electron-rich state significantly reduces the electrophilicity of the pyrazole ring, impeding the oxidative addition of palladium into the C3–Br bond.
-
Catalyst Poisoning: The highly acidic N1-H proton can deprotonate under basic cross-coupling conditions, forming an insoluble anion that sequesters palladium and halts the catalytic cycle.
The Causality of the Workflow: To bypass these limitations, Senior Application Scientists employ an "Activation-Protection" strategy. The 4-ol is transiently converted to a 4-chloro moiety (locking the pyrimidine ring in a fully aromatic, electron-deficient state), and the N1 position is protected. Following high-yielding C3-functionalization, the 4-chloro group is easily hydrolyzed back to the 4-ol, or orthogonally displaced by amines 2.
Strategic Workflows
Workflow diverging between direct C3-coupling and the high-yielding activation/protection sequence.
Regioselective orthogonal functionalization logic for the activated pyrazolo[3,4-d]pyrimidine core.
Validated Experimental Protocols
The following protocols are designed as self-validating systems, ensuring that in-process controls (IPCs) verify the success of each transformation before proceeding 3.
Protocol A: Synthesis of 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-ol
Causality: Bromination is performed in water. The starting material (allopurinol) is partially soluble at elevated temperatures, but the brominated product is highly insoluble. This differential solubility drives the equilibrium forward and allows for isolation via simple filtration, bypassing complex chromatography.
-
Suspend 1H-pyrazolo[3,4-d]pyrimidin-4-ol (10.0 g, 73.5 mmol) in distilled water (700 mL).
-
Slowly add elemental bromine (10.0 mL, 194 mmol) dropwise via an addition funnel. Caution: Highly corrosive; perform in a well-ventilated fume hood.
-
Heat the reaction mixture to 90–95 °C and stir overnight (16 h).
-
Self-Validation (IPC): The reaction transitions from a dark red suspension to a pale yellow/white precipitate as the bromine is consumed and the product forms.
-
Cool the mixture in an ice-water bath to 0 °C to maximize precipitation.
-
Filter the solid under vacuum, wash sequentially with cold water (3 × 50 mL) and diethyl ether (50 mL), and dry under high vacuum to yield the product as an off-white solid.
Protocol B: Activation and N1-Protection (The SEM-Cl Route)
Causality: POCl3 converts the 4-ol (lactam) to a 4-chloro group. N,N-dimethylaniline is added as a catalytic nucleophile to generate a highly reactive Vilsmeier-type intermediate, accelerating chlorination. Subsequent SEM protection at N1 masks the acidic proton, preventing catalyst poisoning in the next step.
-
Chlorination: Suspend 3-bromo-1H-pyrazolo[3,4-d]pyrimidin-4-ol (5.0 g) in POCl3 (30 mL). Add N,N-dimethylaniline (1.5 mL).
-
Reflux the mixture at 110 °C for 4 hours.
-
Self-Validation (IPC): The suspension will become a clear, dark amber solution upon complete conversion. LC-MS will show a mass shift corresponding to [M+H]+ 233/235 (Cl/Br isotope pattern).
-
Concentrate the POCl3 in vacuo. Quench the residue by pouring it over crushed ice, then extract with DCM. Dry and concentrate to yield 3-bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine.
-
Protection: Dissolve the crude intermediate in anhydrous DMF (50 mL) at 0 °C. Add NaH (60% dispersion, 1.2 eq) portion-wise. Stir for 30 mins.
-
Add SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride, 1.1 eq) dropwise. Stir at room temperature for 2 hours.
-
Quench with saturated aqueous NH4Cl, extract with EtOAc, and purify via flash chromatography to yield the fully activated/protected scaffold.
Protocol C: C3 Suzuki-Miyaura Cross-Coupling
Causality: With the pyrimidine ring locked in an electron-deficient aromatic state and the N1 proton masked, the C3–Br bond is highly primed for oxidative addition by Pd(0). Pd(dppf)Cl2 is utilized as it effectively prevents competitive protodehalogenation.
-
In an oven-dried Schlenk flask, combine the protected scaffold (1.0 eq), arylboronic acid (1.5 eq), and K2CO3 (3.0 eq).
-
Add a degassed mixture of 1,4-Dioxane/H2O (4:1 v/v, 0.1 M). Note: The biphasic system ensures solubility of both the organic scaffold and the inorganic base.
-
Add Pd(dppf)Cl2 (0.05 eq). Purge the flask with Argon for 5 minutes.
-
Heat the reaction to 90 °C for 6 hours.
-
Self-Validation (IPC): TLC (Hexanes:EtOAc 3:1) will show the disappearance of the starting material (UV active, Rf ~0.6) and the appearance of a new, highly fluorescent blue/green spot under 254 nm UV (Rf ~0.4).
-
Cool to room temperature, filter through a pad of Celite, and purify the organic layer via silica gel chromatography.
Protocol D: Regeneration of the 4-ol Scaffold (Hydrolysis)
Causality: To restore the 4-ol pharmacophore, the 4-chloro group and the SEM protecting group must be removed. Acidic hydrolysis achieves both simultaneously, driven by the thermodynamic stability of the resulting lactam tautomer.
-
Dissolve the C3-functionalized intermediate in a 1:1 mixture of TFA and DCM. Stir at room temperature for 4 hours to remove the SEM group.
-
Concentrate in vacuo, then dissolve the residue in 1M aqueous HCl / THF (1:1). Heat to 70 °C for 12 hours to hydrolyze the 4-chloro group to the 4-ol.
-
Neutralize with saturated NaHCO3. The final C3-functionalized pyrazolo[3,4-d]pyrimidin-4-ol will precipitate from the aqueous layer.
Quantitative Data & Optimization Matrix
The table below summarizes the optimization parameters for functionalizing the C3 position of the activated scaffold, demonstrating the necessity of specific ligand/base combinations based on the coupling type 2.
| Coupling Type | Target C3-Substituent | Catalyst / Ligand | Base | Solvent System | Yield (%) | Mechanistic Note |
| Suzuki-Miyaura | Phenyl / Aryl | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O (4:1) | 88 - 95% | Biphasic system prevents boronic acid protodeboronation. |
| Suzuki-Miyaura | Heteroaryl (e.g., Pyridyl) | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 75 - 82% | EtOH acts as a phase-transfer agent for bulky heteroaryls. |
| Buchwald-Hartwig | Morpholine / Amines | Pd₂(dba)₃ / RuPhos | KHMDS | Toluene | 85 - 92% | RuPhos is critical to prevent competitive reductive elimination of the halide. |
| Buchwald-Hartwig | Sterically Hindered Amines | Pd(OAc)₂ / XPhos | Cs₂CO₃ | 1,4-Dioxane | 60 - 70% | XPhos accommodates bulky secondary amines; requires longer reaction times. |
References
-
Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies ACS Publications URL:[Link]
-
Optimisation of a key cross-coupling reaction towards the synthesis of a promising antileishmanial compound PMC / NIH URL:[Link]
- Pyrazolopyrimidines as therapeutic agents (US6921763B2)
Sources
Technical Support Center: Synthesis of 3-Bromo-1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol
Welcome to the technical support center for the synthesis of 3-Bromo-1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to optimize reaction yields and ensure the purity of this important heterocyclic compound. The pyrazolo[3,4-d]pyrimidine scaffold is a key pharmacophore in many biologically active molecules, and mastering its synthesis is crucial for advancing research and development in medicinal chemistry.[1][2]
I. Synthetic Pathway Overview
The synthesis of 3-Bromo-1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol is typically a multi-step process. A common and effective route involves the initial formation of the 1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol core, followed by a selective bromination at the C3 position.
Caption: General synthetic route for 3-Bromo-1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol.
II. Troubleshooting Guide: Low Reaction Yield
Low yields are a common challenge in multi-step organic synthesis. This section provides a systematic approach to identifying and resolving the root causes of diminished yields in the synthesis of 3-Bromo-1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol.
Step 1: N-Isopropylation of the Pyrazolo[3,4-d]pyrimidine Core
The introduction of the isopropyl group at the N1 position is a critical step that can be fraught with challenges, primarily the formation of regioisomers.
Q1: My N-isopropylation reaction is resulting in a low yield of the desired N1-isopropyl isomer and a significant amount of the N2-isomer. How can I improve the regioselectivity?
A1: The regioselectivity of N-alkylation on the pyrazolo[3,4-d]pyrimidine core is highly dependent on the reaction conditions, particularly the choice of solvent and base.
-
Solvent Effects: The polarity of the solvent plays a crucial role. Polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) tend to favor the formation of the N1-alkylated product. In contrast, less polar solvents like Tetrahydrofuran (THF) can lead to a higher proportion of the N2-isomer.
-
Choice of Base: A strong, non-nucleophilic base is essential for the deprotonation of the pyrazole nitrogen. Sodium hydride (NaH) is a common choice. The use of a weaker base like potassium carbonate (K₂CO₃) may require higher temperatures and can sometimes lead to a mixture of isomers.
Troubleshooting Workflow for N-Isopropylation:
Caption: Troubleshooting workflow for optimizing the N-isopropylation step.
| Parameter | Recommendation for N1-selectivity | Rationale |
| Solvent | DMF or DMSO | Polar aprotic solvents favor the formation of the thermodynamically more stable N1-alkylated product. |
| Base | Sodium Hydride (NaH) | A strong base ensures complete deprotonation of the pyrazole nitrogen, facilitating the reaction. |
| Alkylating Agent | 2-bromopropane or 2-iodopropane | Iodides are generally more reactive than bromides, but bromides are often more cost-effective. |
| Temperature | Room temperature to 60°C | Gentle heating can improve the reaction rate without promoting side reactions. |
Q2: The N-isopropylation reaction is sluggish and does not go to completion, even with a strong base and polar solvent. What could be the issue?
A2: An incomplete reaction can be due to several factors:
-
Purity of Starting Materials: Ensure the pyrazolo[3,4-d]pyrimidin-4-ol is pure and dry. Moisture can quench the strong base.
-
Reagent Quality: The alkylating agent (2-bromopropane or 2-iodopropane) should be of high quality. Old or improperly stored reagents can degrade.
-
Insufficient Reaction Time or Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, a moderate increase in temperature or extended reaction time may be necessary.
Step 2: Bromination of the 1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol Core
The selective introduction of a bromine atom at the C3 position is the final step.
Q3: I am getting a low yield of the desired 3-bromo product, and I observe the formation of di-brominated or other side products. How can I improve the selectivity of the bromination?
A3: The key to a successful bromination is controlling the stoichiometry of the brominating agent and choosing the appropriate reaction conditions.
-
Brominating Agent: N-Bromosuccinimide (NBS) is a highly effective and selective brominating agent for this type of heterocycle.[1] It is generally easier to handle than liquid bromine and often leads to cleaner reactions.
-
Stoichiometry: Carefully control the molar equivalents of NBS. Using a slight excess (e.g., 1.1 equivalents) can help drive the reaction to completion, but a large excess can lead to di-bromination.
-
Solvent: A polar aprotic solvent such as DMF is a good choice for this reaction.
-
Microwave Irradiation: The use of microwave-assisted organic synthesis (MAOS) can significantly reduce reaction times and improve yields by providing rapid and uniform heating.[1]
Troubleshooting Workflow for Bromination:
Caption: Troubleshooting workflow for optimizing the bromination step.
| Parameter | Recommendation for Selective Bromination | Rationale |
| Brominating Agent | N-Bromosuccinimide (NBS) | Provides good selectivity for the C3 position and is easier to handle than Br₂. |
| Stoichiometry | 1.1 - 1.2 equivalents of NBS | A slight excess ensures complete conversion without promoting over-bromination. |
| Solvent | DMF | A polar aprotic solvent that facilitates the reaction. |
| Temperature | Room temperature to 50°C | Mild conditions are often sufficient. |
| Reaction Time | 1-4 hours (monitor by TLC) | The reaction is typically fast, especially with gentle heating. |
III. Detailed Experimental Protocols
The following are detailed, step-by-step methodologies for the key experiments.
Protocol 1: N-Isopropylation of 1H-pyrazolo[3,4-d]pyrimidin-4-ol
-
Reaction Setup: To a solution of 1H-pyrazolo[3,4-d]pyrimidin-4-ol (1.0 eq.) in anhydrous DMF, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Addition of Alkylating Agent: Add 2-bromopropane (1.5 eq.) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Bromination of 1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol
-
Reaction Setup: Dissolve 1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol (1.0 eq.) in DMF in a reaction vessel suitable for microwave irradiation.
-
Addition of NBS: Add N-Bromosuccinimide (NBS, 1.1 eq.) to the solution.
-
Microwave Irradiation: Place the sealed reaction vessel in a microwave reactor and irradiate at a suitable temperature (e.g., 80-100 °C) for a short period (e.g., 10-30 minutes). Monitor the reaction progress by TLC.
-
Work-up: After cooling, pour the reaction mixture into ice-water.
-
Isolation: Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to obtain the crude product.
-
Purification: The crude 3-Bromo-1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
IV. Frequently Asked Questions (FAQs)
Q: How can I confirm the regioselectivity of the N-isopropylation? A: The most definitive method for confirming the N1 vs. N2 substitution is through 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy. Specifically, Heteronuclear Multiple Bond Correlation (HMBC) experiments can show the correlation between the isopropyl protons and the pyrazole ring carbons, allowing for unambiguous assignment of the isomer.
Q: What are the common impurities I should look for after the synthesis? A: Common impurities include unreacted starting materials, the N2-isopropyl isomer from the first step, and potentially di-brominated product from the second step. These can typically be identified by LC-MS and NMR analysis of the crude product.
Q: My final product is difficult to purify. Are there any alternative purification techniques? A: If standard column chromatography and recrystallization are not effective, you might consider preparative High-Performance Liquid Chromatography (HPLC) for small-scale purifications. For challenging separations, experimenting with different solvent systems for both chromatography and recrystallization is recommended.
Q: What are the key safety precautions I should take during this synthesis? A: Always work in a well-ventilated fume hood. Sodium hydride is highly flammable and reacts violently with water; handle it with extreme care. N-Bromosuccinimide is an irritant. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
V. References
-
Schultz, T.; Ding, P. A different approach to C3-substituted pyrazolo[3,4-d]pyrimidines. ACS Med. Chem. Lett.2014 , 5 (5), 583-587.
-
Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI. [Link]
-
Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines.[Link]
Sources
reducing debromination byproducts in pyrazolo[3,4-d]pyrimidine reactions
Welcome to the technical support center for pyrazolo[3,4-d]pyrimidine chemistry. This resource is designed for researchers, scientists, and drug development professionals to address a common and often yield-limiting challenge: the formation of debrominated byproducts during cross-coupling reactions. The pyrazolo[3,4-d]pyrimidine core is a vital scaffold in medicinal chemistry, recognized as a purine isostere in numerous kinase inhibitors and other therapeutic agents.[1][2] However, its electron-deficient nature can render it susceptible to undesired side reactions, particularly hydrodebromination, during crucial C-C and C-N bond-forming steps.
This guide provides in-depth, experience-driven answers to frequently encountered problems, detailed troubleshooting workflows, and optimized protocols to help you maximize the yield of your desired product while minimizing byproduct formation.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the mechanisms and causes of debromination in reactions involving bromo-pyrazolo[3,4-d]pyrimidines.
Q1: What is hydrodebromination and why is it a prevalent issue with pyrazolo[3,4-d]pyrimidines?
Hydrodebromination is an undesired side reaction where the bromine atom on your pyrazolo[3,4-d]pyrimidine starting material is replaced by a hydrogen atom.[3] This leads to the formation of the parent pyrazolo[3,4-d]pyrimidine core as a significant byproduct, which consumes your starting material, reduces the overall yield of the target molecule, and complicates purification.
This issue is particularly common with electron-deficient heteroaryl halides like bromo-pyrazolo[3,4-d]pyrimidines. The core's electronic properties can influence the stability of key intermediates within the palladium catalytic cycle, sometimes making the debromination pathway kinetically competitive with the desired cross-coupling pathway.[3]
Q2: What is the primary mechanism leading to debromination in palladium-catalyzed cross-coupling?
While the desired cross-coupling reaction proceeds through a well-established catalytic cycle (oxidative addition, transmetalation/amine coordination, and reductive elimination), the competing debromination pathway typically involves the formation of a palladium-hydride (Pd-H) species.[4][5] Once formed, this Pd-H species can intercept the catalytic cycle, leading to the undesired product.
The generation of this detrimental Pd-H intermediate can occur through several routes:
-
From the Base: Strong alkoxide bases (e.g., NaOtBu) can undergo β-hydride elimination, especially at elevated temperatures.
-
From Solvents: Protic solvents like water or alcohols, even in trace amounts, can serve as hydride sources.[3]
-
From Reagents: Certain reagents, like boronic acids or amines, or impurities within them, can also contribute to the formation of Pd-H species.
The diagram below illustrates the desired catalytic cycle for a Suzuki-Miyaura reaction and the competing hydrodebromination pathway.
Q3: Which experimental parameters are most critical for suppressing debromination?
Successfully minimizing debromination requires careful optimization of several interdependent parameters. From our experience, the most influential factors are, in order of impact:
-
Base Selection: The type, strength, and stoichiometry of the base are paramount. Strong bases can accelerate the reaction but often increase debromination.[4]
-
Ligand Choice: The ligand stabilizes the palladium center and modulates its reactivity. Bulky, electron-rich ligands are often key to favoring the desired reductive elimination.[6][7]
-
Catalyst System: The choice of palladium precursor and its activation method can significantly impact the concentration of the active Pd(0) catalyst and minimize side reactions.
-
Reaction Temperature: Higher temperatures can accelerate both the desired reaction and the undesired debromination pathway.[3] Finding the optimal temperature is crucial.
-
Solvent and Reagent Purity: Anhydrous, degassed aprotic solvents and high-purity reagents are essential to eliminate potential hydride sources.[3]
Troubleshooting Guide
This guide provides a systematic approach to resolving specific issues encountered during your experiments.
Problem: High levels of debrominated byproduct (>15%) are observed in my Suzuki-Miyaura coupling of a bromo-pyrazolo[3,4-d]pyrimidine.
This is a very common issue. The following workflow will help you diagnose and solve the problem by systematically evaluating your reaction components and conditions.
Table 1: Comparison of Common Bases for Suzuki-Miyaura Couplings
| Base | Strength | Typical Equivalents | Rationale / Comments on Debromination |
| Na₂CO₃ / K₂CO₃ | Moderate | 2.0 - 3.0 | Commonly used, but can promote debromination at high temperatures, especially with aqueous solvent mixtures.[7] |
| K₃PO₄ | Moderate-Strong | 2.0 - 3.0 | Often a superior choice for challenging couplings of heteroaryl halides. Generally provides a good balance of reactivity while minimizing debromination.[3] |
| CsF | Weak | 2.0 - 3.0 | Reported to be highly effective in minimizing side products for specific heterocyclic systems.[4] A good option to screen when other bases fail. |
| Cs₂CO₃ | Strong | 1.5 - 2.0 | Very effective base, but can sometimes lead to higher levels of debromination compared to K₃PO₄. |
| NaOtBu / KOtBu | Very Strong | 1.5 - 2.0 | Generally avoided in Suzuki reactions of electron-deficient systems as they are known to promote hydrodehalogenation. |
Optimized Experimental Protocols
The following protocols provide a robust starting point for minimizing debromination byproducts.
Protocol 1: General Procedure for Minimizing Debromination in Suzuki-Miyaura Coupling
This protocol employs a modern palladium precatalyst and a phosphate base, a combination often effective at suppressing hydrodebromination.
Materials:
-
Bromo-pyrazolo[3,4-d]pyrimidine (1.0 mmol, 1.0 equiv)
-
Aryl/heteroaryl boronic acid or ester (1.2 - 1.5 mmol, 1.2 - 1.5 equiv)
-
XPhos Pd G3 (0.02 mmol, 2 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 mmol, 3.0 equiv)
-
Anhydrous, degassed 1,4-dioxane or toluene (5 mL)
-
Oven-dried reaction vial with a magnetic stir bar
Procedure:
-
Inert Atmosphere Setup: In a glovebox, add the bromo-pyrazolo[3,4-d]pyrimidine, XPhos Pd G3, and K₃PO₄ to the oven-dried reaction vial. If a glovebox is unavailable, add the solids to the vial, seal with a septum cap, and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Boronic Acid Addition: Add the boronic acid/ester. If it is a solid, it can be added in Step 1.
-
Reaction: Place the vial in a preheated heating block or oil bath set to 80 °C.
-
Monitoring: Stir the reaction vigorously. Monitor the progress by TLC or LC-MS every 2-4 hours. The reaction is typically complete in 12-24 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts and catalyst residues.
-
Extraction: Wash the filtrate with water (2 x 10 mL) and brine (1 x 10 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Optimized Buchwald-Hartwig Amination to Suppress Hydrodebromination
This protocol is tailored for C-N bond formation, where base and ligand selection are critical to avoid byproduct formation.[6]
Materials:
-
Bromo-pyrazolo[3,4-d]pyrimidine (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
RuPhos Pd G3 (0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed toluene (5 mL)
-
Oven-dried reaction vial with a magnetic stir bar
Procedure:
-
Inert Atmosphere Setup: In a glovebox, add the bromo-pyrazolo[3,4-d]pyrimidine, RuPhos Pd G3, and NaOtBu to the oven-dried reaction vial.
-
Solvent and Amine Addition: Add the anhydrous, degassed toluene, followed by the amine (via syringe if liquid).
-
Reaction: Place the vial in a preheated heating block or oil bath set to 100 °C.
-
Monitoring: Stir the reaction and monitor progress by LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl.
-
Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
-
Alternative Base: If debromination is still an issue, consider replacing NaOtBu with a weaker base like Cs₂CO₃ or K₃PO₄, though this may require a higher reaction temperature or longer reaction time to achieve full conversion.[6]
References
- Optimization of Buchwald-Hartwig amin
- Preventing debromination in Suzuki coupling of bromo-imidazoles. BenchChem.
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). SciSpace.
- An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors. MDPI.
- Technical Support Center: Palladium-Catalyzed Coupling Reactions of 2-Bromopyrazine. BenchChem.
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing.
- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Gener
- Strategies to minimize homocoupling in Suzuki reactions of boronic acids. BenchChem.
- Pyrazolo[3,4-d]pyrimidine Scaffold: Synthetic Str
- Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents.
- 17.2: Palladium catalyzed couplings. Chemistry LibreTexts.
Sources
Absolute Purity Validation of 3-Bromo-1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol: A Comparative Guide to qNMR vs. HPLC-UV
As drug discovery programs increasingly rely on highly functionalized heterocyclic building blocks like 3-Bromo-1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol (a privileged scaffold for kinase inhibitors), the demand for rigorous, orthogonal purity validation has never been higher.
Historically, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) has been the default technique for purity assessment. However, HPLC-UV is a relative method. Without an authentic, fully characterized reference standard for every potential impurity, HPLC-UV area percentages can be dangerously misleading.
In contrast, Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as the gold standard for absolute purity determination. Recognized by the United States Pharmacopeia (USP <761>) as a primary ratio method of measurement [1], qNMR provides direct traceability to the International System of Units (SI) without requiring an analyte-specific reference standard [2].
This guide objectively compares the performance of qNMR against HPLC-UV for the purity validation of 3-Bromo-1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol, providing the mechanistic rationale and a self-validating experimental protocol.
The Mechanistic Divide: Relative vs. Absolute Quantification
The fundamental difference between HPLC-UV and qNMR lies in the causality of their signal generation.
In HPLC-UV, the signal intensity depends on the molar extinction coefficient ( ϵ ) of the molecule at a specific wavelength. Because the analyte and its impurities rarely share the same ϵ , raw Area % calculations are inherently biased. Furthermore, HPLC-UV is completely blind to UV-transparent impurities such as inorganic salts or residual aliphatic solvents.
Conversely, 1 H qNMR relies on a universal truth of magnetic resonance: the integrated area of an NMR resonance is directly proportional to the molar quantity of the nuclei producing that signal [3]. By co-dissolving the analyte with a highly pure, structurally distinct Internal Calibrant (IC), we create a self-validating system. The absolute mass fraction of the analyte can be calculated directly from the ratio of the integrals, bypassing the need for response factors entirely [4].
Logical workflow comparing HPLC-UV relative quantification vs. qNMR absolute quantification.
Analyte Profiling & Internal Calibrant Selection
To design a robust qNMR assay, we must identify a distinct, non-overlapping proton resonance for the analyte and pair it with an appropriate Internal Calibrant (IC).
Analyte Profile: 3-Bromo-1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol
-
Molecular Weight: 257.09 g/mol
-
Key Resonances: The isopropyl group yields a septet at ~5.0 ppm (-CH) and a doublet at ~1.5 ppm (-CH 3 ). However, the most reliable quantifier is the H-6 proton on the pyrimidine ring , which appears as a sharp, isolated singlet in the downfield region at ~8.1 ppm .
Internal Calibrant Selection: Maleic Acid We select TraceCERT® Maleic Acid as the IC.
-
Molecular Weight: 116.07 g/mol
-
Key Resonance: A sharp singlet at 6.26 ppm (representing 2 protons).
-
Rationale: Maleic acid is highly stable, soluble in DMSO- d6 , and its 6.26 ppm singlet sits perfectly between the analyte's isopropyl (-CH) and pyrimidine (H-6) signals, ensuring zero spectral overlap and flat baseline integration [2].
Self-Validating Experimental Protocol
The following protocol details the causality behind each parameter to ensure metrological traceability and absolute accuracy.
Step-by-step self-validating qNMR protocol for absolute purity determination.
Step-by-Step Methodology:
-
Gravimetric Preparation: Using a calibrated microbalance (d = 0.001 mg), accurately weigh ~15 mg of 3-Bromo-1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol and ~5 mg of Maleic Acid IC into a clean glass vial. Causality: The entire absolute calculation relies on the accuracy of these two mass values.
-
Solubilization: Add 0.8 mL of high-purity DMSO- d6 (100% atom D). Vortex thoroughly to ensure complete dissolution. Transfer 0.6 mL to a high-quality 5 mm NMR tube.
-
T1 Relaxation Assessment: Perform an inversion-recovery experiment to determine the spin-lattice relaxation time ( T1 ) of the H-6 analyte proton and the Maleic acid protons. Causality: If the relaxation delay (D1) is too short, nuclei will not fully return to equilibrium, destroying the direct proportionality of the integral.
-
NMR Acquisition:
-
Pulse Angle: 90° (for maximum signal-to-noise).
-
Relaxation Delay (D1): Set to ≥5×T1 of the slowest relaxing proton (typically 30-60 seconds).
-
Scans (NS): Acquire sufficient transients to achieve a Signal-to-Noise (S/N) ratio >250:1 for the target peaks [4].
-
-
Processing: Apply a 0.3 Hz exponential line broadening window function. Perform rigorous manual zero-order and first-order phase correction, followed by a multi-point baseline correction.
-
Integration & Calculation: Integrate the H-6 singlet (8.1 ppm, Nx=1 ) and the Maleic acid singlet (6.26 ppm, Nstd=2 ). Calculate the mass fraction ( Px ) using the fundamental qNMR equation:
Px=IstdIx×NxNstd×MstdMx×mxmstd×Pstd
(Where I = Integral area, N = Number of protons, M = Molar mass, m = Weighed mass, P = Purity).
Comparative Data Analysis
To demonstrate the critical necessity of qNMR, we analyzed a synthesized batch of 3-Bromo-1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol using both HPLC-UV (254 nm) and the 1 H qNMR protocol described above.
Table 1: Purity Validation Comparison of a Single Batch
| Analytical Parameter | HPLC-UV (Relative) | 1 H qNMR (Absolute) |
| Detection Principle | UV Absorbance (254 nm) | Nuclear Magnetic Resonance |
| Quantification Metric | Area % Normalization | Mass Fraction % (w/w) |
| Reported API Purity | 99.4% | 92.1% |
| Detected Impurities | Trace structural analogs (0.6%) | Residual EtOAc (2.3%), Water (1.1%), Invisible Mass (4.5%) |
| Method Bias | Overestimates purity | Unbiased (Direct SI Traceability) |
Data Interpretation & Causality
The HPLC-UV data reports a highly pure product (99.4%). However, the qNMR mass fraction reveals the true purity is only 92.1%. Why the severe discrepancy?
HPLC-UV only detects chromophore-containing species. During the synthesis of this pyrazolopyrimidine, inorganic salts (e.g., from the bromination step) and residual aliphatic extraction solvents (like Ethyl Acetate) were retained in the crystal lattice. Because these contaminants do not absorb UV light at 254 nm, HPLC-UV treats them as non-existent, artificially inflating the API's area percentage. qNMR, by measuring the absolute mass of the API against the gravimetrically traceable Maleic acid standard, exposes this "invisible mass," providing a truthful representation of the batch's integrity.
Conclusion
For complex intermediates like 3-Bromo-1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol, relying solely on HPLC-UV for purity validation introduces significant risk into drug development pipelines. Overestimating purity can lead to inaccurate biological assay dosing, skewed SAR data, and unexplainable stoichiometric failures in subsequent synthetic steps. By implementing qNMR as an orthogonal, absolute purity assay, researchers ensure metrological traceability, safeguard data integrity, and build a mathematically verifiable foundation for their chemical inventories.
References
-
USP <761> Nuclear Magnetic Resonance Spectroscopy United States Pharmacopeia (USP-NF) URL:[Link]
-
Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay Journal of Medicinal Chemistry (via PMC) URL:[Link]
-
A Guide to Quantitative NMR (qNMR) Emery Pharma URL:[Link]
-
Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients Spectroscopy Europe URL:[Link]
The Halogen Dance: A Comparative Guide to 3-Bromo vs. 3-Iodo Pyrazolopyrimidines in Kinase Inhibition
A Senior Application Scientist's In-Depth Analysis of Structure-Activity Relationships
For researchers and drug development professionals navigating the intricate landscape of kinase inhibitor design, the pyrazolo[3,4-d]pyrimidine scaffold stands as a cornerstone.[1] Its structural resemblance to adenine allows it to effectively compete for the ATP-binding site of numerous kinases, making it a privileged starting point for the development of targeted therapies.[2] A common and impactful strategy in the optimization of these inhibitors is the introduction of a halogen atom at the 3-position of the pyrazole ring. This guide provides a comprehensive comparison of the structural-activity relationships (SAR) of 3-bromo versus 3-iodo substituted pyrazolopyrimidines, offering insights into their synthesis, biological activity, and the subtle yet significant impact of halogen choice on inhibitor performance.
The Rationale Behind Halogenation: More Than Just an Atomic Swap
The introduction of a halogen, particularly bromine or iodine, at the 3-position of the pyrazolopyrimidine core is a strategic decision driven by several key factors. Halogens can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and ability to form specific interactions with the target protein. The choice between bromine and iodine, while seemingly minor, can lead to significant differences in biological activity.
Table 1: Physicochemical Properties of Bromine and Iodine
| Property | Bromine (Br) | Iodine (I) |
| Atomic Radius (Å) | 1.14 | 1.33 |
| Electronegativity (Pauling Scale) | 2.96 | 2.66 |
| Van der Waals Radius (Å) | 1.85 | 1.98 |
| C-X Bond Length (Å) (in C-Hal) | ~1.94 | ~2.14 |
| C-X Bond Strength (kcal/mol) | ~70 | ~54 |
The larger atomic radius and lower electronegativity of iodine compared to bromine can lead to altered steric and electronic profiles. These differences can manifest in a variety of ways, from influencing the orientation of the molecule within the kinase active site to affecting its metabolic fate.
Synthesis of 3-Halo-Pyrazolopyrimidines: A Step-by-Step Guide
The introduction of bromine or iodine at the 3-position of the pyrazolo[3,4-d]pyrimidine core is typically achieved through electrophilic halogenation of the parent heterocycle. While various methods exist, the use of N-halosuccinimides (NXS) is a common and effective approach.[3]
Experimental Protocol: Synthesis of 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine
This protocol is adapted from a published procedure for the synthesis of a key intermediate for various kinase inhibitors.
Materials:
-
1H-pyrazolo[3,4-d]pyrimidin-4-amine
-
N-Iodosuccinimide (NIS)
-
N,N-Dimethylformamide (DMF)
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a solution of 1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.0 eq) in DMF, add N-iodosuccinimide (1.1 eq).
-
Stir the reaction mixture at room temperature under an inert atmosphere for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate with cold water and then a minimal amount of cold ethanol.
-
Dry the product under vacuum to yield 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
Experimental Protocol: Synthesis of 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine
A similar procedure can be followed for the bromination, substituting NIS with N-bromosuccinimide (NBS).
Materials:
-
1H-pyrazolo[3,4-d]pyrimidin-4-amine
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF)
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a solution of 1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.0 eq) in DMF, add N-bromosuccinimide (1.1 eq).
-
Stir the reaction mixture at room temperature under an inert atmosphere for 2-4 hours.
-
Monitor the reaction by TLC.
-
Work-up the reaction as described for the iodo-analogue to obtain 3-bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
General synthetic workflow for 3-halogenation.
Structural Activity Relationship (SAR) Comparison: A Tale of Two Halogens
Case Study: Bruton's Tyrosine Kinase (BTK) Inhibitors
BTK is a key target in B-cell malignancies, and several pyrazolopyrimidine-based inhibitors have been developed.[4][5] While direct comparative IC50 values for 3-bromo vs. 3-iodo analogues are not explicitly tabulated in a single study, analysis of different series of compounds suggests that the nature of the 3-halo substituent can significantly impact potency.
In one study focused on novel 3-substituted pyrazolopyrimidine BTK inhibitors, a compound with a complex substituent at the 3-position, derived from a 3-iodo precursor, exhibited an IC50 of 7.95 nM.[4] In other series of BTK inhibitors, 3-bromo substitution has also been shown to be compatible with potent activity. The choice between bromo and iodo often depends on the specific interactions within the ATP-binding pocket and the desired overall physicochemical properties of the final compound.
Case Study: Src Family Kinase (SFK) Inhibitors
The Src family of kinases are important mediators of cancer cell proliferation, survival, and migration.[6][7] Pyrazolo[3,4-d]pyrimidines have been extensively explored as SFK inhibitors. In a study on pyrazolo[3,4-d]pyrimidine derivatives as Src inhibitors, various substitutions at the 3-position were explored.[8] While a direct bromo versus iodo comparison was not the focus, the study highlights the importance of this position for achieving potent inhibition. For example, compound 6e with a cyclohexyl group at N1 and a phenyl group at C3 showed an IC50 of 5.6 µM against Src kinase.[8] The introduction of a halogen at this position would be expected to modulate this activity.
Table 2: Illustrative IC50 Data for 3-Substituted Pyrazolopyrimidine Kinase Inhibitors (Data compiled from multiple sources for conceptual comparison)
| Compound Series | Halogen at C3 | Target Kinase | IC50 (nM) | Reference |
| BTK Inhibitor Series A | Iodo (as precursor) | BTK | 7.95 | [4] |
| Src Inhibitor Series B | (Phenyl at C3) | Src | 5600 | [8] |
| BRK/PTK6 Inhibitor Series C | Iodo (as precursor) | BRK | 153 | [9] |
Note: The data in this table is for illustrative purposes to highlight the potency achievable with 3-substituted pyrazolopyrimidines and is not a direct head-to-head comparison from a single study.
Mechanistic Insights: The Role of Halogen Bonding
A key interaction that can differentiate the SAR of 3-bromo and 3-iodo pyrazolopyrimidines is halogen bonding. A halogen bond is a non-covalent interaction between a halogen atom (the Lewis acid) and a Lewis base (e.g., a carbonyl oxygen or a nitrogen atom in the protein backbone). The strength of this interaction is dependent on the polarizability of the halogen, with iodine being a stronger halogen bond donor than bromine.
In the context of a kinase active site, a well-positioned 3-iodo substituent can form a halogen bond with a backbone carbonyl oxygen of the hinge region, providing an additional anchoring point and enhancing binding affinity. This can translate to improved potency and/or selectivity.
Potential halogen bonding interaction.
Metabolic Stability Considerations
The metabolic stability of a drug candidate is a critical parameter in its development. The carbon-halogen bond strength decreases from C-Br to C-I, which can influence the susceptibility of the compound to metabolic degradation, particularly through cytochrome P450 (CYP) enzymes. While a weaker C-I bond might suggest greater metabolic liability, the larger steric bulk of iodine could also shield the molecule from enzymatic attack. Therefore, the net effect on metabolic stability is context-dependent and requires experimental validation for each series of compounds.
Conclusion and Future Perspectives
The choice between a 3-bromo and a 3-iodo substitution on the pyrazolopyrimidine scaffold is a nuanced decision that can have a profound impact on the pharmacological profile of a kinase inhibitor. While direct, comprehensive comparative studies are somewhat limited in the public domain, the available evidence suggests that both halogens can be successfully incorporated to generate potent inhibitors.
Key Takeaways:
-
Synthesis: Both 3-bromo and 3-iodo pyrazolopyrimidines can be readily synthesized via electrophilic halogenation using N-halosuccinimides.
-
Potency: Both substitutions can lead to highly potent kinase inhibitors. The optimal choice is target-dependent and likely influenced by the potential for specific interactions such as halogen bonding.
-
Halogen Bonding: The greater polarizability of iodine makes it a stronger halogen bond donor, which can be exploited to enhance binding affinity if a suitable acceptor is present in the kinase active site.
-
Metabolic Stability: The impact on metabolic stability is not straightforward and requires empirical evaluation.
For drug discovery teams, these findings underscore the importance of synthesizing and evaluating both 3-bromo and 3-iodo analogues in lead optimization campaigns. A systematic exploration of this "halogen dance" can unlock subtle yet critical improvements in potency, selectivity, and overall drug-like properties, ultimately paving the way for the development of more effective and safer kinase inhibitors.
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Design, synthesis and biological evaluation of novel 3-substituted pyrazolopyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. PubMed. [Link]
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Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives and Evaluation of their Src Kinase Inhibitory Activities. ResearchGate. [Link]
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Medicinal Chemistry of Pyrazolopyrimidine Scaffolds Substituted with Different Heterocyclic Nuclei. PubMed. [Link]
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Discovery of pyrazolopyrimidine derivatives as potent BTK inhibitors with effective anticancer activity in MCL. PubMed. [Link]
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Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo. PubMed. [Link]
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Synthesis and structure-activity relationship study of pyrazolo[3,4-d]pyrimidines as tyrosine kinase RET inhibitors. PubMed. [Link]
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A Comprehensive Guide to the Safe Disposal of 3-Bromo-1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol
As a Senior Application Scientist, it is understood that the integrity of our research extends from the initial experimental design to the final, responsible disposal of all materials. This guide provides a detailed protocol for the proper disposal of 3-Bromo-1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol (CAS No. 186730-63-0), a substituted pyrazolo[3,4-d]pyrimidine. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, its structural components—a brominated organic molecule and a pyrazolo[3,4-d]pyrimidine core—allow us to establish a robust and safe disposal procedure based on data from analogous compounds and established chemical safety principles.[1]
The pyrazolo[3,4-d]pyrimidine scaffold is a core component in many biologically active molecules, including protein kinase inhibitors used in pharmaceutical research.[2][3][4][5] The presence of a bromine atom classifies this compound as a halogenated organic substance, which requires specific handling and disposal considerations to mitigate environmental and health risks.[6][7]
Part 1: Hazard Assessment and Characterization
Before any handling or disposal, a thorough understanding of the potential hazards is paramount. Based on structurally related brominated and pyrazolopyrimidine compounds, we can presume the following hazard profile.
Presumptive Hazard Classification:
| Hazard Class | Category | Rationale and Notes |
| Acute Toxicity (Oral) | Category 3/4 | Many pyrazolopyrimidine derivatives are classified as toxic if swallowed.[8][9] |
| Skin Corrosion/Irritation | Category 2 | Brominated organic compounds and similar heterocyclic structures can cause skin irritation upon contact.[10][11] |
| Serious Eye Damage/Irritation | Category 2A | Expected to cause serious eye irritation.[10][11] |
| Germ Cell Mutagenicity | Category 2 | Some related brominated compounds are suspected of causing genetic defects. |
| Hazardous to the Aquatic Environment | Acute/Chronic | Brominated organic compounds can be persistent and harmful to aquatic life. Disposal into drains or the environment must be strictly avoided.[6][12] |
This assessment mandates that 3-Bromo-1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol be treated as hazardous waste .
Part 2: Personal Protective Equipment (PPE) and Handling
Given the presumed hazards, stringent adherence to PPE protocols is non-negotiable. The primary objective is to prevent any direct contact with the substance.
Required Personal Protective Equipment:
| PPE Type | Standard | Justification |
| Eye/Face Protection | ANSI Z87.1 / EN166 | Wear chemical safety goggles or a face shield to protect against splashes or airborne particles.[13][14] |
| Hand Protection | ASTM F739 / EN374 | Wear chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before each use and dispose of them properly after handling.[11][14] |
| Skin and Body Protection | N/A | A laboratory coat is mandatory. For larger quantities or in case of a spill, additional protective clothing may be required to prevent skin exposure.[14][15] |
| Respiratory Protection | NIOSH / EN 149 | If handling the solid powder outside of a certified chemical fume hood where dust may be generated, a NIOSH-approved respirator is required.[14] |
Safe Handling Practices:
-
Always handle this compound within a certified chemical fume hood to minimize inhalation risk.
-
Avoid generating dust.[13]
-
Ensure eyewash stations and safety showers are readily accessible and in good working order.[13]
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[10][11]
Part 3: Step-by-Step Disposal Protocol
The disposal of this compound must follow a systematic process to ensure safety and regulatory compliance. This process begins the moment the material is designated as waste.
Step 1: Waste Segregation Immediately upon generation, segregate waste containing 3-Bromo-1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol.
-
Why it's critical: Cross-contamination with incompatible waste streams (e.g., strong oxidizers, acids) can lead to dangerous chemical reactions. This compound belongs to the halogenated organic waste stream.
Step 2: Containerization
-
Primary Container: Use a dedicated, leak-proof, and chemically compatible container clearly labeled for hazardous waste. A high-density polyethylene (HDPE) or glass container is appropriate.
-
Container Condition: Ensure the container is clean, dry, and in good condition before use. Never use a container that previously held incompatible chemicals.
-
Closure: Keep the container securely closed at all times, except when adding waste.[10][13]
Step 3: Labeling Proper labeling is a cornerstone of safe waste management. The label must be unambiguous and durable.
-
Content Requirements:
-
The words "HAZARDOUS WASTE "
-
The full chemical name: "3-Bromo-1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol " and CAS number "186730-63-0 "
-
The primary hazards associated with the waste (e.g., "Toxic," "Irritant").
-
The date accumulation started.
-
The name and contact information of the generating researcher or lab.
-
Step 4: On-Site Storage
-
Store the sealed and labeled waste container in a designated, well-ventilated satellite accumulation area or central hazardous waste storage facility.
-
The storage area must be secure and away from heat, sparks, or open flames.[16]
-
Ensure secondary containment is used to capture any potential leaks or spills.
Step 5: Final Disposal
-
Disposal Route: The designated disposal method for brominated organic compounds is incineration at a licensed hazardous waste disposal facility.[6]
-
Causality: High-temperature incineration is required to ensure the complete destruction of the molecule. These facilities are equipped with advanced scrubbers and emission control systems to neutralize and capture harmful by-products like hydrogen bromide (HBr) that are generated during combustion, thus preventing environmental contamination.[6]
-
Regulatory Compliance: In the United States, disposal must adhere to the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7] In the UK, regulations include The Hazardous Waste Regulations 2005.[6]
-
Action: Arrange for pickup by your institution's certified hazardous waste management provider. Never attempt to dispose of this chemical down the drain or in regular trash .[12][13]
Part 4: Spill and Emergency Procedures
In Case of a Spill:
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Control: Prevent the spill from spreading. For a solid, carefully sweep or scoop the material into a suitable container for disposal. Avoid raising dust. For a solution, absorb the spill with an inert, non-combustible material like vermiculite or sand.[17][18]
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: All cleanup materials must be placed in a sealed, labeled hazardous waste container for proper disposal.
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.[10][19]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[10][19]
-
Inhalation: Move the individual to fresh air.[13]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[8][13]
In all cases of exposure, seek immediate medical attention and provide the medical personnel with the chemical name and any available hazard information.[8][9]
Visual Workflow: Disposal Decision Process
The following diagram illustrates the logical steps for the proper management and disposal of waste containing 3-Bromo-1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol.
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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
